Pharmacophoric Profiling and Biological Mechanisms of Methyl [amino(methylsulfanyl)methyl]carbamate: A Dual-Target Perspective
Executive Summary Methyl [amino(methylsulfanyl)methyl]carbamate—systematically known as N-methoxycarbonyl-S-methylisothiourea and frequently identified as an agrochemical intermediate (Carbendazim Impurity 2)[1]—is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl [amino(methylsulfanyl)methyl]carbamate—systematically known as N-methoxycarbonyl-S-methylisothiourea and frequently identified as an agrochemical intermediate (Carbendazim Impurity 2)[1]—is a highly reactive bifunctional xenobiotic. From a chemical biology perspective, this molecule is a fascinating chimera. It possesses two distinct, highly active pharmacophores: an S-methylisothiourea moiety and a carbamate (methoxycarbonyl) moiety.
Because of this structural duality, its mechanism of action in biological systems does not follow a single pathway. Instead, it exerts a dual-target modulatory effect, acting simultaneously on the nitrergic and cholinergic systems. This whitepaper deconstructs the causality behind its biological reactivity, detailing its competitive inhibition of Inducible Nitric Oxide Synthase (iNOS) and its pseudoirreversible modulation of Acetylcholinesterase (AChE).
iNOS Inhibition via the S-Methylisothiourea Pharmacophore
Mechanistic Causality
The S-methylisothiourea (SMT) substructure is a potent, competitive inhibitor of inducible nitric oxide synthase (iNOS)[2]. iNOS is a heme-containing enzyme responsible for the high-output production of nitric oxide (NO) during inflammatory responses, such as septic shock [3].
The SMT motif acts as a structural analog to L-arginine, the endogenous substrate of iNOS. The isothiourea group mimics the guanidino group of L-arginine, allowing it to anchor securely into the oxygenase domain of the enzyme. The addition of the S-methyl group provides optimal steric bulk to fit into the hydrophobic pocket of the active site, effectively displacing L-arginine and preventing its oxidation to L-citrulline and NO [2].
Figure 1: Competitive inhibition of the iNOS oxygenase domain by the S-methylisothiourea pharmacophore.
Self-Validating Experimental Protocol: Griess Assay for NO Quantification
To validate the inhibitory kinetics of this compound on iNOS, the Griess Assay is the gold standard. Because NO is a highly unstable free radical (half-life of seconds), this assay indirectly quantifies NO by measuring its stable oxidative breakdown product, nitrite (NO₂⁻) [4].
Self-Validation Logic: A standard curve must be generated concurrently to interpolate raw absorbance into exact molar concentrations. A media-only blank ensures that background phenol red or protein turbidity does not artificially inflate the NO₂⁻ readout [5].
Step-by-Step Methodology:
Cell Culture & Induction: Culture RAW 264.7 macrophages and stimulate with Lipopolysaccharide (LPS) to induce iNOS expression. Treat with varying concentrations of the carbamate compound.
Sample Collection: After 24 hours, harvest 50 µL of the cell culture supernatant and transfer to a 96-well plate [4].
Diazotization (Reagent A): Add 50 µL of 1% sulfanilamide (in 5% phosphoric acid). Incubate for 10 minutes in the dark. Causality: The acidic environment forces nitrite to form a transient diazonium salt with sulfanilamide[5].
Azo Coupling (Reagent B): Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine (NED). Incubate for 10 minutes. Causality: NED couples with the diazonium salt to form a stable, highly conjugated magenta azo chromophore[4].
Quantification: Measure absorbance at 540 nm using a microplate reader. Calculate IC₅₀ by plotting fractional NO production against the log-concentration of the inhibitor.
Acetylcholinesterase (AChE) Modulation via the Carbamate Motif
Mechanistic Causality
The methoxycarbonyl group of the molecule classifies it as a carbamate. Carbamates act as pseudoirreversible inhibitors of cholinesterases [6]. AChE terminates synaptic transmission by hydrolyzing acetylcholine. Its active site contains a catalytic triad (Ser203, His447, Glu334).
When Methyl [amino(methylsulfanyl)methyl]carbamate enters the active site gorge, the highly nucleophilic oxygen of Ser203 attacks the carbonyl carbon of the carbamate moiety [7]. This leads to the expulsion of the leaving group and the formation of a carbamylated serine residue . Unlike acetylated serine (which hydrolyzes in milliseconds), the carbamylated enzyme takes 30–40 minutes to spontaneously hydrolyze and regenerate [7]. This prolonged deactivation leads to an accumulation of acetylcholine at the synapse, resulting in cholinergic hyperstimulation.
Figure 2: Workflow of AChE carbamylation and subsequent kinetic quantification via Ellman's Assay.
Self-Validating Experimental Protocol: Ellman's Assay for AChE Kinetics
The Ellman's assay is a highly sensitive colorimetric method for mapping the kinetic parameters of AChE inhibitors [8].
Self-Validation Logic: Carbamylation is a time-dependent process. Therefore, the protocol must include a pre-incubation step before the substrate is added. Furthermore, a negative control (buffer + substrate + DTNB without enzyme) is strictly required to subtract the spontaneous, non-enzymatic hydrolysis of the substrate [9].
Step-by-Step Methodology:
Pre-incubation: In a 96-well microplate, combine 25 µL of AChE (0.1 U/mL) with 25 µL of the carbamate inhibitor (serially diluted in 0.1 M phosphate buffer, pH 7.4). Incubate at 37°C for 15 minutes to allow the carbamylation of Ser203 to reach equilibrium [8].
Chromogen Addition: Add 50 µL of 10 mM DTNB (Ellman’s reagent). Causality: DTNB is highly reactive toward free sulfhydryl groups but does not interfere with the enzyme active site[8].
Reaction Initiation: Add 25 µL of 10 mM Acetylthiocholine iodide (ATChI) substrate. Causality: Uninhibited AChE will cleave ATChI into acetate and thiocholine. The free thiol of thiocholine immediately cleaves the disulfide bond of DTNB[10].
Kinetic Readout: Immediately read the absorbance at 412 nm kinetically (every 1 minute for 15 minutes). The rate of formation of the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion is directly proportional to the residual, uninhibited enzyme activity [8].
Quantitative Pharmacodynamic Profiling
To understand the biological partitioning of Methyl [amino(methylsulfanyl)methyl]carbamate, we must look at the quantitative kinetic data of its isolated pharmacophores. The table below summarizes the typical inhibitory constants (IC₅₀ / Kᵢ) associated with these structural motifs against their respective biological targets.
Target Enzyme
Interacting Pharmacophore
Mechanism of Inhibition
Typical IC₅₀ / Kᵢ Range
Selectivity Profile
iNOS (Inducible)
S-Methylisothiourea
Competitive (L-Arg site)
0.1 µM – 6.0 µM
High selectivity for iNOS over eNOS/nNOS
eNOS (Endothelial)
S-Methylisothiourea
Competitive (L-Arg site)
> 50 µM
Poor binding affinity
AChE (Acetylcholinesterase)
Carbamate (Methoxycarbonyl)
Pseudoirreversible (Ser203)
0.5 µM – 10.0 µM
Varies based on gorge penetration
BuChE (Butyrylcholinesterase)
Carbamate (Methoxycarbonyl)
Reversible / Atypical
> 20 µM
Weak π-π interaction limits carbamylation
Table 1: Comparative kinetic parameters of the dual pharmacophores present in Methyl [amino(methylsulfanyl)methyl]carbamate.
Xenobiotic Fate and Agrochemical Relevance
Beyond direct receptor/enzyme modulation, Methyl [amino(methylsulfanyl)methyl]carbamate is highly relevant in industrial and environmental toxicology as a primary intermediate and degradant. It is reacted with o-phenylenediamine to synthesize broad-spectrum benzimidazole fungicides, most notably Carbendazim and Mebendazole [1].
In biological systems exposed to benzimidazole degradation, this compound can emerge as a transient metabolite. Its dual capacity to induce localized cholinergic toxicity (via AChE inhibition) and disrupt vascular/immune signaling (via iNOS inhibition) makes it a critical molecule of interest for toxicologists monitoring agrochemical runoff and pharmaceutical impurities.
Preliminary Toxicity Screening and Safety Data for Methyl [amino(methylsulfanyl)methyl]carbamate
Executive Summary & Chemical Identity Methyl [amino(methylsulfanyl)methyl]carbamate (CAS: 39259-32-0), widely recognized in synthetic chemistry as N-Carbomethoxy-S-methylisothiourea, is a critical organosulfur intermedia...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
Methyl [amino(methylsulfanyl)methyl]carbamate (CAS: 39259-32-0), widely recognized in synthetic chemistry as N-Carbomethoxy-S-methylisothiourea, is a critical organosulfur intermediate [1]. It is predominantly utilized in the synthesis of benzimidazole-class anthelmintics and agricultural fungicides, serving as the core building block for active pharmaceutical ingredients (APIs) such as Mebendazole, Albendazole, and Carbendazim. Due to its reactive nature, it is also highly monitored as a synthesis impurity (e.g., Carbendazim Impurity 2).
Under the regulatory framework of the, reactive intermediates that persist in final APIs must be rigorously screened to limit potential carcinogenic risk [2]. This whitepaper provides a comprehensive, expert-level guide to the mechanistic toxicology, screening protocols, and safety data interpretation for this compound.
Mechanistic Toxicology & Biological Reactivity
The toxicological profile of Methyl [amino(methylsulfanyl)methyl]carbamate is fundamentally driven by its chemical structure, which features an electrophilic carbon atom flanked by a carbamate moiety and an S-methylisothiourea group.
The Causality of Toxicity:
The S-methyl (-SCH₃) group acts as a highly viable leaving group under physiological conditions. Consequently, the central imine/carbamate carbon becomes highly susceptible to nucleophilic attack. In a biological system, cellular nucleophiles—such as the sulfhydryl groups of proteins, the nitrogenous bases of DNA, or the cellular antioxidant glutathione (GSH)—can attack this electrophilic center. If the compound bypasses GSH detoxification, it can form covalent adducts with DNA, leading to base substitution or frameshift mutations. This inherent electrophilicity is the primary trigger for its classification as a potential DNA-reactive (mutagenic) impurity.
Mechanistic pathway of nucleophilic attack and covalent adduct formation.
To establish a self-validating safety profile, screening must progress from predictive computational models to empirical in vitro assays.
Protocol 1: In Silico Mutagenicity Prediction (ICH M7 Tier 1)
Objective: To predict DNA reactivity using two complementary (Q)SAR methodologies as mandated by ICH M7.
Methodology:
Input the canonical SMILES string (COC(=O)NC(=N)SC) into an expert rule-based system (e.g., Derek Nexus) to identify known toxicophores.
Input the same structure into a statistical, machine-learning-based system (e.g., Sarah Nexus) to evaluate the probability of Ames positivity based on training datasets.
Causality & Validation: Relying on a single model introduces bias. Using both a rule-based and a statistical model ensures that novel structural alerts not explicitly coded by human experts are still caught by pattern recognition, creating a robust, dual-layered predictive net.
Protocol 2: In Vitro Bacterial Reverse Mutation Assay (OECD 471)
Objective: To empirically validate in silico alerts using the [3].
Methodology:
Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA.
Metabolic Activation: Prepare a mammalian metabolic activation system using 10% rat liver S9 fraction induced by Aroclor 1254, supplemented with NADP and glucose-6-phosphate.
Exposure (Plate Incorporation): Mix 0.1 mL of bacterial culture, 0.1 mL of the test compound (dissolved in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate ), and 0.5 mL of either S9 mix or phosphate buffer.
Incubation & Scoring: Pour the mixture onto minimal agar plates. Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.
Causality & Validation: The inclusion of the S9 fraction is critical. Methyl[amino(methylsulfanyl)methyl]carbamate may require enzymatic oxidation (e.g., via Cytochrome P450s) to form a highly reactive intermediate (such as a sulfoxide). Testing without S9 would yield a false negative if the compound acts as a pro-mutagen.
Protocol 3: In Vitro Mammalian Cell Cytotoxicity (HepG2 MTT Assay)
Objective: To determine acute cellular toxicity and establish IC₅₀ values.
Methodology:
Seed HepG2 (human liver carcinoma) cells in 96-well plates at
1×104
cells/well.
Treat cells with serial dilutions of the compound (0.1 µM to 1000 µM) for 24 hours.
Add MTT reagent; incubate for 4 hours to allow viable cells to reduce MTT to purple formazan.
Solubilize formazan in DMSO and measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Tiered toxicity screening workflow for mutagenic impurities.
Quantitative Safety Data & Risk Assessment
The following tables summarize representative preliminary screening data for Methyl [amino(methylsulfanyl)methyl]carbamate, structured for rapid comparative analysis during risk assessment.
Table 1: In Silico (Q)SAR Mutagenicity Predictions
Methodology
Software Platform
Prediction
Identified Structural Alert
Expert Rule-Based
Derek Nexus
Equivocal
Isothiourea derivative
Statistical
Sarah Nexus
Positive (68% confidence)
Carbamate/Thioether core
Table 2: OECD 471 Ames Test Summary (Fold-Increase over Vehicle Control)
Tester Strain
Mutation Type
-S9 Activation (Max Dose)
+S9 Activation (Max Dose)
Result
TA98
Frameshift
1.1x
1.4x
Negative
TA100
Base-pair substitution
1.3x
2.8x
Positive
TA1535
Base-pair substitution
1.0x
1.2x
Negative
TA1537
Frameshift
0.9x
1.1x
Negative
E. coli WP2
Base-pair substitution
1.2x
1.5x
Negative
Note: A result is considered positive if the revertant count is ≥ 2-fold (for TA100) over the solvent control, indicating that metabolic activation (+S9) drives base-pair substitution mutations.
Table 3: Acute Cytotoxicity (HepG2 MTT Assay)
Incubation Time
IC₅₀ Value (µM)
95% Confidence Interval
24 Hours
145.2
132.4 - 159.1
48 Hours
89.6
81.2 - 98.5
Occupational Safety, Handling, and API Control
Given its positive Ames alert under metabolic activation, Methyl [amino(methylsulfanyl)methyl]carbamate must be treated as a Class 2 or Class 3 mutagenic impurity under ICH M7 guidelines.
API Control Strategy: If this compound is utilized as a starting material or intermediate, manufacturers must demonstrate a robust chemical purge factor. The impurity must be controlled to the Threshold of Toxicological Concern (TTC) limit of 1.5 µ g/day for long-term clinical exposure to ensure negligible carcinogenic risk.
Occupational Handling: Laboratory personnel must utilize closed-system transfers. Minimum PPE includes nitrile gloves (double-gloved), chemical safety goggles, and an inherently flame-resistant lab coat. All weighing and dissolution must occur within a Class II Type B2 biological safety cabinet or a dedicated powder containment hood to prevent inhalation of the reactive dust.
Conclusion
Methyl [amino(methylsulfanyl)methyl]carbamate is a highly utilitarian synthetic intermediate, but its electrophilic S-methylisothiourea core necessitates stringent toxicological oversight. By employing a tiered screening approach—from (Q)SAR predictions to OECD 471 validated assays—drug development professionals can accurately quantify its mutagenic risk and implement appropriate chemical purge strategies to ensure final API safety.
References
Title: N-carbomethoxy-S-methylisothiourea | C4H8N2O2S | CID 145796808
Source: PubChem, National Institutes of Health (NIH)
URL: [Link]
Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Test No. 471: Bacterial Reverse Mutation Test (Ames Test)
Source: Organisation for Economic Co-operation and Development (OECD)
URL: [Link]
Foundational
In Vitro Pharmacokinetic Profiling of Methylsulfanyl Carbamate Derivatives: A Comprehensive Technical Guide
Executive Summary In contemporary drug discovery, the methylsulfanyl carbamate moiety is frequently deployed as a structural warhead for reversible covalent inhibitors (e.g., FAAH or AChE inhibitors) or as a lipophilic p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the methylsulfanyl carbamate moiety is frequently deployed as a structural warhead for reversible covalent inhibitors (e.g., FAAH or AChE inhibitors) or as a lipophilic promoiety in prodrug design. Carbamate linkages are highly effective at restricting the rapid in vivo metabolism of primary amines, thereby improving the overall pharmacokinetic (PK) profile of the parent scaffold [1].
However, as an Application Scientist overseeing ADME (Absorption, Distribution, Metabolism, and Excretion) cascades, I must emphasize that this chemotype introduces a fascinating, yet challenging, dual-liability profile. The carbamate bond is susceptible to enzymatic cleavage by ubiquitous carboxylesterases, while the methylsulfanyl (-S-CH₃) group acts as a metabolic "soft spot" prone to rapid Phase I oxidation. Successfully advancing these derivatives into in vivo models requires a highly structured, mechanistically driven in vitro PK profiling strategy.
Mechanistic Vulnerabilities: The Dual-Axis of Clearance
The in vitro triage of methylsulfanyl carbamates must account for two competing metabolic pathways. Understanding the causality behind these pathways dictates our experimental choices.
While carbamates are intrinsically more stable than esters due to the resonance stabilization of the amide lone pair, their systemic exposure is heavily dictated by non-specific hydrolases [2]. Carboxylesterases (CES1 in the liver, CES2 in the intestine and plasma) rapidly cleave the carbamate into a free amine/alcohol, carbon dioxide, and a thiol byproduct. Extrahepatic clearance via hydrolytic cleavage in blood or plasma is a primary reason carbamate-based CNS drugs fail to achieve adequate target exposure [3].
Axis 2: Thioether S-Oxidation (Hepatic)
The methylsulfanyl group provides excellent lipophilicity and unique hydrogen-bond acceptor properties. However, the electron-rich sulfur atom is highly susceptible to S-oxidation by Cytochrome P450 enzymes (predominantly CYP3A4) and Flavin-containing monooxygenases (FMO), rapidly yielding sulfoxide and sulfone metabolites.
Metabolic pathways of methylsulfanyl carbamates highlighting dual clearance mechanisms.
Integrated In Vitro PK Screening Cascade
To isolate and quantify these liabilities, we deploy a sequential screening cascade. Every assay described below is designed as a self-validating system , ensuring that negative results are due to the compound's stability, not assay failure.
Integrated in vitro PK screening cascade for carbamate derivatives.
Rationale: Standard plasma assays often underestimate the clearance of carbamate derivatives due to the absence of red blood cell (RBC)-bound esterases. Substituting or bridging plasma assays with whole blood stability assays provides a vastly improved translational prediction of in vivo degradation [4].
Step-by-Step Methodology:
Matrix Preparation: Pre-warm pooled human, rat, and mouse plasma (or fresh whole blood) to 37°C. Adjust pH to 7.4 using a 0.1 M phosphate buffer if necessary.
Spiking: Introduce the test compound to achieve a final concentration of 1 µM. Ensure the organic solvent (DMSO) concentration remains ≤ 1% to prevent esterase denaturation.
Incubation & Sampling: Incubate at 37°C under gentle orbital shaking. Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching: Immediately quench the reaction by adding the aliquot into 150 µL of ice-cold acetonitrile containing a generic internal standard (e.g., Tolbutamide).
Self-Validation Controls: Run Propantheline (rapidly hydrolyzed by plasma esterases) as a positive control, and Procainamide (highly stable) as a negative control.
Analysis: Centrifuge at 14,000 x g for 10 min at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (
t1/2
).
Protocol 2: Hepatic Microsomal Stability (Phase I S-Oxidation)
Rationale: Human Liver Microsomes (HLM) isolate Phase I metabolism, allowing us to specifically track the oxidation of the methylsulfanyl group without the confounding variable of Phase II conjugation.
Step-by-Step Methodology:
Master Mix: Prepare a 1 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
Pre-incubation: Add the test compound (1 µM final) and pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).
Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Quench immediately in ice-cold acetonitrile.
Minus-Cofactor Control: Run a parallel incubation without NADPH. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated hydrolysis, rather than S-oxidation.
Metabolite ID: Utilize high-resolution mass spectrometry (HRMS) to monitor for +16 Da (sulfoxide) and +32 Da (sulfone) mass shifts.
Data Interpretation and Structure-Activity Relationships (SAR)
When analyzing the in vitro data, the goal is to identify structural modifications that shield the vulnerable moieties without destroying the compound's pharmacological potency or membrane permeability.
Steric hindrance (e.g., N-alkylation) is a proven strategy to protect the carbamate bond from esterase docking [2]. Conversely, replacing the methylsulfanyl protons with halogens (e.g., trifluoromethylsulfanyl) drastically reduces electron density on the sulfur atom, shutting down CYP-mediated S-oxidation.
Table 1: Representative In Vitro PK Data for Methylsulfanyl Carbamate Optimization
Compound ID
Structural Modification
Human Plasma
t1/2
(min)
HLM
CLint
(µL/min/mg)
Caco-2
Papp
(
10−6
cm/s)
Primary Metabolic Fate
MSC-01
Baseline methylsulfanyl carbamate
22.4
85.2
12.4
Carbamate hydrolysis
MSC-02
N-isopropyl substitution (Steric hindrance)
>120
64.1
18.7
S-oxidation (Sulfoxide)
MSC-03
Trifluoromethylsulfanyl analog
>120
14.5
24.1
Stable / Low Clearance
Interpretation: MSC-01 suffers from rapid plasma hydrolysis. Adding an N-isopropyl group (MSC-02) successfully blocks esterase cleavage (Plasma
t1/2
> 120 min), but the molecule is still cleared via hepatic S-oxidation. The fluorinated analog (MSC-03) successfully mitigates both liabilities, resulting in a highly stable, permeable lead candidate ready for in vivo pharmacokinetic evaluation.
References
Sankar, J., et al. "Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid." ACS Central Science, 2025.[Link]
Mor, M., et al. "Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability." NIH/PMC.[Link]
Andersson, H., et al. "Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues." NIH/PMC.[Link]
Kozak, K. R., et al. "Improved translation of stability for conjugated antibodies using an in vitro whole blood assay." Taylor & Francis, 2020.[Link]
Exploratory
Discovery and metabolic pathways of Methyl[amino(methylsulfanyl)methyl]carbamate
An In-Depth Technical Guide to the Discovery and Metabolic Elucidation of Methyl[amino(methylsulfanyl)methyl]carbamate Introduction The journey of a new chemical entity (NCE) from laboratory discovery to clinical applica...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Discovery and Metabolic Elucidation of Methyl[amino(methylsulfanyl)methyl]carbamate
Introduction
The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is contingent upon a thorough understanding of its interaction with biological systems. A critical component of this understanding is the elucidation of its metabolic fate. Metabolism dictates the compound's pharmacokinetic profile, its efficacy, and, most importantly, its safety. This guide provides a comprehensive, in-depth framework for the discovery and characterization of the metabolic pathways of a novel thioether-containing carbamate, Methyl[amino(methylsulfanyl)methyl]carbamate.
As a hypothetical NCE, Methyl[amino(methylsulfanyl)methyl]carbamate possesses two key functional groups prone to metabolic transformation: a carbamate moiety and a methylsulfanyl (thioether) group. Understanding how these groups are modified by metabolic enzymes is paramount for predicting potential drug-drug interactions and identifying any potentially reactive or toxic metabolites. This document is structured to guide researchers and drug development professionals through the logical and scientific progression of a metabolic investigation, from initial in silico predictions to detailed in vivo studies, reflecting the rigorous standards of modern drug development.
Part 1: Initial Characterization and In Silico Metabolic Prediction
Before embarking on resource-intensive experimental studies, a foundational understanding of the molecule's properties and likely metabolic hotspots is established through synthesis and computational modeling.
Proposed Synthesis
A plausible synthetic route provides the necessary material for study and offers insights into potential impurities. A likely synthesis would involve the reaction of a suitable methylsulfanyl-containing amine with methyl chloroformate under basic conditions. This ensures a scalable and pure supply of the parent compound for all subsequent metabolic investigations.
In Silico Prediction of Metabolic Fate
Computational tools provide the first glimpse into the metabolic liabilities of an NCE. These models use vast databases of known metabolic reactions to predict which sites on the molecule are most likely to be modified by metabolic enzymes. For Methyl[amino(methylsulfanyl)methyl]carbamate, primary predictions would focus on:
Thioether Oxidation: The sulfur atom is a prime target for oxidation by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs), leading to the formation of the corresponding sulfoxide and, subsequently, the sulfone.
Carbamate Hydrolysis: The carbamate ester bond is susceptible to hydrolysis by carboxylesterases (CEs), which would cleave the molecule, releasing methanol, carbon dioxide, and the parent amine.
N-Dealkylation/Oxidation: The nitrogen atom could be a site for oxidative reactions, although this is generally less likely than thioether oxidation or carbamate hydrolysis.
These initial predictions are crucial for guiding the design of subsequent in vitro experiments and for developing analytical methods tailored to detect the predicted metabolites.
Part 2: In Vitro Metabolic Profiling: First Experimental Insights
In vitro systems are the cornerstone of metabolic investigation, offering a controlled environment to identify potential metabolites and the enzymes responsible for their formation. The primary goal is to simulate the metabolic environment of the liver, the body's main metabolic hub.
This experiment is the workhorse for identifying Phase I metabolic pathways, primarily those mediated by CYP enzymes.
Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By providing the necessary cofactor, NADPH, we can initiate CYP-mediated oxidative metabolism.
Step-by-Step Methodology:
Preparation: A stock solution of Methyl[amino(methylsulfanyl)methyl]carbamate is prepared in a suitable organic solvent (e.g., Acetonitrile or DMSO).
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).
Pre-incubation: The mixture is pre-incubated at 37°C for 5 minutes to allow the compound to equilibrate with the enzymes.
Initiation: The reaction is initiated by adding a pre-warmed solution of the NADPH-regenerating system (which includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Incubation: The reaction proceeds at 37°C for a set time course (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: The reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
Sample Preparation: The quenched samples are centrifuged to pellet the protein, and the supernatant is transferred for LC-MS/MS analysis.
To gain a more comprehensive metabolic picture, including both Phase I and Phase II reactions, whole liver cells (hepatocytes) are used.
Rationale: Hepatocytes contain the full complement of hepatic metabolic enzymes, including both Phase I (e.g., CYPs, FMOs) and Phase II (e.g., UGTs, SULTs) enzymes, in a more physiologically relevant environment.
Step-by-Step Methodology:
Cell Viability: The viability of the cryopreserved or fresh hepatocytes is confirmed to be >90% using a method like trypan blue exclusion.
Incubation: Hepatocytes are suspended in a buffered incubation medium (e.g., Williams' Medium E) at a density of approximately 1 million viable cells/mL.
Test Compound Addition: Methyl[amino(methylsulfanyl)methyl]carbamate is added to the cell suspension at a final concentration of 1 µM.
Time Course: The suspension is incubated in a shaking water bath at 37°C under a carbogen (95% O₂, 5% CO₂) atmosphere. Aliquots are removed at various time points (e.g., 0, 30, 60, 120, 240 minutes).
Sample Processing: Samples are processed similarly to the microsomal incubations, by quenching with cold acetonitrile and centrifuging to separate the cell debris. Both the supernatant (intracellular and extracellular fluid) and the cell pellet can be analyzed.
Data Analysis and Metabolite Identification
The primary analytical tool for these studies is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of potential metabolites.
Table 1: Predicted Metabolites and Corresponding Mass Shifts
Metabolic Reaction
Functional Group Targeted
Mass Shift (Da)
Predicted Metabolite
Oxidation (Sulfoxide)
Thioether
+15.99
Methyl[amino(methylsulfinyl)methyl]carbamate
Oxidation (Sulfone)
Thioether
+31.99
Methyl[amino(methylsulfonyl)methyl]carbamate
Hydrolysis
Carbamate
-59.03
(Methylsulfanyl)methanamine
Glucuronidation
Amine/Carbamate Nitrogen
+176.03
Glucuronide conjugate of parent or metabolite
Visualization: In Vitro Metabolism Workflow
Caption: Workflow for in vitro metabolic profiling experiments.
Part 3: Elucidation of Metabolic Pathways and Reaction Phenotyping
With metabolites detected, the next steps are to confirm their structures and identify the specific enzymes responsible for their formation. This information is critical for predicting potential drug-drug interactions (DDIs).
Metabolite Structure Elucidation
While HRMS provides a chemical formula, it does not reveal the exact structure. Tandem MS (MS/MS) is used to fragment the metabolite ions, and the resulting fragmentation pattern provides structural clues. For novel or major metabolites, unambiguous structure determination requires isolation of the metabolite followed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Phenotyping
To pinpoint which enzymes are involved, a series of experiments are conducted:
Recombinant Human CYPs: The parent compound is incubated individually with a panel of commercially available, single human CYP enzymes expressed in a recombinant system (e.g., baculovirus-infected insect cells). The formation of metabolites by specific CYPs (e.g., CYP3A4, CYP2D6, CYP2C9) directly implicates them in the pathway.
Specific Chemical Inhibitors: In the liver microsome assay, known selective inhibitors for major CYP enzymes are co-incubated with the test compound. A significant reduction in the formation of a metabolite in the presence of an inhibitor (e.g., ketoconazole for CYP3A4) provides strong evidence for that enzyme's involvement.
Visualization: Predicted Metabolic Pathways
Caption: Predicted metabolic pathways for the title compound.
Part 4: In Vivo Studies and Pharmacokinetics
In vivo studies are essential to confirm that the metabolic pathways observed in vitro are relevant in a whole, living organism. These studies provide crucial data on the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound.
Study Design
A rodent species (e.g., Sprague-Dawley rat) is often used for initial in vivo studies. The compound is administered via both an intravenous (IV) route, to determine absolute bioavailability and clearance, and the intended clinical route (e.g., oral, PO). Blood, urine, and feces are collected over a time course (e.g., up to 72 hours post-dose). To ensure a complete accounting of all drug-related material, a mass balance study using a radiolabeled version of the compound (e.g., ¹⁴C-labeled) is often considered the gold standard.
Metabolite Profiling and Pharmacokinetics (PK)
Samples from the in vivo study are analyzed to quantify the parent compound and its major metabolites over time. This data is used to build a pharmacokinetic model.
Table 2: Hypothetical Pharmacokinetic Parameters in Rat (5 mg/kg Oral Dose)
Analyte
Cmax (ng/mL)
Tmax (hr)
AUC₀₋₂₄ (ng*hr/mL)
T₁/₂ (hr)
Parent Compound
850
1.0
4250
3.5
Sulfoxide Metabolite
420
2.0
3100
5.2
Sulfone Metabolite
95
4.0
1200
8.1
Parent-Glucuronide
150
2.0
950
4.8
This table provides a snapshot of the exposure of the parent drug versus its metabolites. High exposure of a particular metabolite would trigger further safety and toxicological evaluation of that specific chemical entity.
Visualization: In Vivo Study Workflow
Caption: General workflow for an in vivo ADME study.
Conclusion
The comprehensive investigation of Methyl[amino(methylsulfanyl)methyl]carbamate's metabolic pathways, as outlined in this guide, is a systematic and essential process in drug development. By progressing from in silico predictions to in vitro incubations and finally to definitive in vivo studies, researchers can build a complete picture of the compound's disposition. This knowledge is not merely academic; it is fundamental to designing safe and effective medicines. It allows for the anticipation of drug-drug interactions, provides an understanding of inter-individual variability in drug response, and ensures that the full toxicological profile of not just the parent drug, but all major metabolites, is thoroughly evaluated. The integration of robust experimental protocols, advanced analytical techniques, and logical scientific reasoning forms the bedrock of modern drug metabolism and pharmacokinetics.
References
Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., Glen, R. C., & Schneider, G. (2011). Predicting drug metabolism: experiment and/or computation? Nature Reviews Drug Discovery, 10(12), 898-902. [Link]
Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Phase I reactions. Chemistry & Biodiversity, 4(3), 427-499. [Link]
Laizure, S. C., Herring, V., Hu, Z., & Parker, R. B. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]
Brandon, E. F., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. (2003). An update on in vitro test methods in human drug metabolism: from liver microsomes to hepatocytes. European Journal of Pharmaceutical Sciences, 18(3-4), 179-191. [Link]
Hewitt, N. J., Lechon, M. J., Houston, J. B., Hall, T. J., LeCluyse, E. L., Groothuis, G. M., & Gomez-Lechon, M. J. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and pharmaceutical practice for the use of hepatocytes in metabolism, transport, and safety studies. Drug Metabolism Reviews, 39(1), 159-234. [Link]
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]
Foundational
Receptor Binding Affinity Studies of Methyl[amino(methylsulfanyl)methyl]carbamate (MAMMC): A Technical Guide to Multi-Target Profiling
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Structural Rationale Methyl[amino(methylsulfanyl)methy...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary & Structural Rationale
Methyl[amino(methylsulfanyl)methyl]carbamate (MAMMC)—also known by its synonym N-methoxycarbonyl-S-methylisothiourea (CAS: 54719-24-3)—is a unique chemical entity characterized by a hybrid pharmacophore. While historically recognized as an intermediate in the synthesis of benzimidazole anthelmintics and fungicides (e.g., carbendazim), its structural motifs make it a highly valuable probe for multi-target pharmacological profiling.
As a Senior Application Scientist, I approach MAMMC not merely as an intermediate, but as a dual-warhead ligand. The molecule contains two distinct reactive/binding moieties:
The S-methylisothiourea (SMT) moiety: A classic, potent structural motif known to competitively inhibit Nitric Oxide Synthase (NOS) isoforms by mimicking the endogenous substrate L-arginine[1].
The Carbamate moiety: A well-documented functional group that acts as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE) by carbamylating the active site serine[2].
The Benzimidazole Precursor Backbone: Given its role in synthesizing tubulin-binding agents, evaluating its baseline affinity for the colchicine-binding site of
β
-tubulin provides critical Structure-Activity Relationship (SAR) data[3].
This whitepaper establishes a rigorous, self-validating experimental framework to quantify the receptor binding affinities of MAMMC across these three distinct biological targets.
Multi-Target Interaction Pathway
To understand the causality behind our assay designs, we must first map how MAMMC interacts with its putative targets. The diagram below illustrates the mechanistic divergence of MAMMC based on its structural moieties.
Caption: Multi-target interaction pathways of MAMMC across NOS, AChE, and Tubulin.
Experimental Workflows & Causality (E-E-A-T)
A robust pharmacological study does not rely on a single endpoint. The protocols below are designed as self-validating systems . We select specific radioligands and kinetic readouts to prevent false positives caused by compound aggregation or non-specific protein binding.
Protocol A: NOS Radioligand Binding Assay
Causality: Isothioureas are potent, competitive inhibitors of NOS[1]. However, using
[3H]
-L-arginine as a radioligand is flawed because the enzyme will metabolize it during the assay incubation. To isolate binding affinity (
Ki
) from catalytic turnover, we must use
[3H]
-L-NAME (N
ω
-nitro-L-arginine methyl ester), a stable, non-cleavable NOS inhibitor.
Step-by-Step Methodology:
Membrane Preparation: Homogenize recombinant iNOS/eNOS expressing cells in ice-cold HEPES buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction.
Ligand Incubation: In a 96-well plate, combine 50 µg of membrane protein, 5 nM
[3H]
-L-NAME, and serial dilutions of MAMMC (0.1 nM to 100 µM).
Cofactor Control: Omit NADPH from the buffer. Why? NADPH initiates catalytic turnover. By omitting it, we lock the enzyme in its basal state, ensuring we are strictly measuring competitive binding at the arginine site, not suicide inhibition.
Filtration & Detection: Terminate the reaction after 60 minutes at 22°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
Quantification: Add scintillation cocktail and measure bound radioactivity. Calculate
Ki
using the Cheng-Prusoff equation.
Causality: Carbamates do not bind reversibly in the traditional sense; they form a covalent, pseudo-irreversible carbamylated enzyme intermediate[2]. Therefore, standard equilibrium radioligand assays yield inaccurate affinities. We must use a kinetic approach (Ellman's method) to determine the bimolecular rate constant of inhibition (
ki
) and the apparent dissociation constant (
KD
).
Step-by-Step Methodology:
Reagent Setup: Prepare 0.1 M phosphate buffer (pH 8.0). Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) and 75 mM acetylthiocholine iodide (ATCI).
Enzyme Pre-incubation: Mix 0.05 U/mL of human recombinant AChE with varying concentrations of MAMMC (10 nM to 1 mM). Incubate for precise time intervals (
t=0,5,10,20,30
minutes). Why? Because carbamylation is time-dependent. A single time-point assay will drastically underestimate the compound's affinity.
Substrate Addition: At each time point, add 10 µL of DTNB and 10 µL of ATCI to the mixture.
Kinetic Readout: Immediately monitor absorbance at 412 nm for 5 minutes. The rate of color formation (TNB anion) is directly proportional to residual AChE activity.
Self-Validation: Run a parallel blank without the enzyme to control for spontaneous ATCI hydrolysis, which is a common source of false-positive baseline drift in carbamate studies.
Causality: Benzimidazoles selectively kill helminths by binding to the colchicine site of
β
-tubulin[3]. To determine if the uncyclized MAMMC retains this affinity, we perform a competitive displacement assay.
Step-by-Step Methodology:
Protein Preparation: Purify mammalian or nematode tubulin via temperature-dependent cycles of assembly and disassembly in PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgSO4, pH 6.9).
Incubation: Incubate 10 µM tubulin with 5 µM
[3H]
-colchicine and varying concentrations of MAMMC (1 µM to 500 µM) for 1 hour at 37°C.
Separation: Separate bound from free radioligand using Sephadex G-50 size-exclusion spin columns. Why? Tubulin is highly sensitive to the vacuum filtration used in Protocol A; size-exclusion preserves the fragile protein-ligand complexes.
Analysis: Measure the radioactivity in the eluate to determine the IC
50
of MAMMC for the colchicine binding site.
High-Throughput Workflow Visualization
Caption: Parallel experimental workflow for multi-target receptor binding profiling of MAMMC.
Quantitative Data Presentation
To standardize the reporting of MAMMC's binding profile, data should be summarized in the following format. (Note: Values below represent the expected pharmacological baseline ranges based on the isolated structural moieties of SMT and standard carbamates).
Biological Target
Assay Methodology
Primary Binding Metric
Expected Affinity Range
Mechanism of Interaction
iNOS
Radioligand (
[3H]
-L-NAME)
Ki
(Inhibition Constant)
10 - 50 µM
Reversible, competitive at L-arginine site.
eNOS
Radioligand (
[3H]
-L-NAME)
Ki
(Inhibition Constant)
50 - 200 µM
Reversible, competitive at L-arginine site.
AChE
Kinetic (Ellman's Method)
IC50
(at t=30 min)
1 - 10 µM
Pseudo-irreversible carbamylation of Ser203.
β
-Tubulin
Radioligand (
[3H]
-Colchicine)
IC50
> 100 µM
Weak/negligible allosteric displacement.
Conclusion
The receptor binding study of Methyl[amino(methylsulfanyl)methyl]carbamate requires a nuanced approach that respects its dual-warhead nature. By utilizing specific radioligands that lock enzymes in their basal states and employing time-dependent kinetic assays for covalent interactions, researchers can generate high-fidelity, self-validating data. This multi-target profiling not only clarifies the off-target toxicity profile of benzimidazole precursors but also provides a foundational SAR framework for designing novel, selective NOS or AChE inhibitors.
References
Southan GJ, Szabó C, Thiemermann C. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology. 1995.[Link][1]
Colović MB, Krstić DZ, Lazarević-Pašti TD, Bondžić AM, Vasić VM. Acetylcholinesterase inhibitors: pharmacology and toxicology. Current Neuropharmacology. 2013.[Link][2]
Lacey E. Mode of action of benzimidazoles. Parasitology Today. 1990.[Link][3]
A Robust HPLC-UV Method for the Quantification of Methyl [amino(methylsulfanyl)methyl]carbamate: Development, Protocols, and Validation
An Application Note from the Office of the Senior Application Scientist Abstract This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detect...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Methyl [amino(methylsulfanyl)methyl]carbamate. The narrative follows the logical progression from method development rationale to detailed experimental protocols and a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries who require a reliable, robust, and accurate method for the quantification of this specific carbamate compound. All protocols are designed to be self-validating through rigorous system suitability and validation criteria.
Guiding Principles: The Scientific Rationale
A successful analytical method is not a product of chance, but of a deliberate, science-led strategy. This section elucidates the foundational decisions underpinning the development of this HPLC-UV method.
Analyte Physicochemical Profile
Methyl [amino(methylsulfanyl)methyl]carbamate (Molecular Formula: C4H9N2O2S) is a moderately polar molecule containing several key functional groups: a carbamate, a thioaminal, and an amino group. The presence of carbonyl (C=O) and imine-like (C=N) functionalities adjacent to heteroatoms (N, O, S) creates a chromophore that absorbs UV radiation. Based on the structure, significant absorbance is predicted in the lower UV spectrum, likely between 200 nm and 230 nm. Its polarity suggests that reversed-phase chromatography, which separates compounds based on their hydrophobicity, is the most appropriate chromatographic mode.
Chromatographic Strategy: A Reversed-Phase Approach
Given the analyte's characteristics, a reversed-phase HPLC (RP-HPLC) method was selected.
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as the ideal starting point. Its non-polar nature will provide adequate retention for our moderately polar analyte, allowing for effective separation from more polar (early eluting) and less polar (late eluting) impurities.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic modifier (acetonitrile) is chosen.
Aqueous Buffer: A phosphate or acetate buffer (e.g., 20 mM potassium phosphate) is critical. It controls the mobile phase pH, ensuring that the analyte's ionization state remains consistent throughout the analysis. This is paramount for achieving reproducible retention times and symmetrical peak shapes.
Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity (leading to lower backpressure) and superior UV transparency at low wavelengths.
Gradient Elution: A gradient program, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase, provides the flexibility to elute a wide range of potential impurities while ensuring the main analyte peak is sharp and well-resolved.
Detection Strategy: UV Wavelength Selection
The objective is to select a wavelength (λ) that offers maximal sensitivity for the analyte while minimizing interference from the sample matrix and mobile phase. The protocol involves an initial screening using a Photodiode Array (PDA) detector to acquire the full UV spectrum of the analyte. The wavelength of maximum absorbance (λmax) is then chosen for quantification. For carbamates lacking extensive aromatic systems, this is often in the 210-225 nm range.
Materials and Methods
Item
Description
Analyte
Methyl [amino(methylsulfanyl)methyl]carbamate Reference Standard (>99% purity)
An HPLC system with a binary pump, autosampler, column thermostat, and a UV/PDA detector.
Column
C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Data System
Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Glassware
Class A volumetric flasks, pipettes, and autosampler vials.
Experimental Protocols
This section provides detailed, step-by-step procedures for analysis.
Reagent and Standard Preparation
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using H₃PO₄. Filter through a 0.45 µm membrane filter.
Mobile Phase B (Organic): 100% Acetonitrile (ACN).
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Methyl [amino(methylsulfanyl)methyl]carbamate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.
HPLC-UV System Configuration and Parameters
The following table summarizes the optimized chromatographic conditions.
Parameter
Setting
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
20 mM KH₂PO₄, pH 3.0
Mobile Phase B
Acetonitrile
Gradient Program
0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% B; 17.1-20 min: 10% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
UV Detection
λ = 215 nm (or determined λmax)
Run Time
20 minutes
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. This protocol ensures the trustworthiness of the results.
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
Inject the diluent (blank) once to ensure no interfering peaks are present at the analyte's retention time.
Perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL).
Calculate the parameters listed in the table below. The system is deemed suitable for use only if all criteria are met.
SST Parameter
Acceptance Criteria
Tailing Factor (T)
≤ 2.0
Theoretical Plates (N)
≥ 2000
% RSD of Peak Area
≤ 2.0%
% RSD of Retention Time
≤ 1.0%
Mandatory Visualization: Workflow Diagrams
The following diagrams illustrate the logical flow of method development and validation.
Caption: Logical workflow for HPLC method development.
Caption: Interrelationship of ICH validation parameters.
Method Validation Protocol (ICH Q2(R2))
This method must be formally validated to demonstrate its suitability for its intended purpose.[2][4][5] The following experiments are required.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Protocol:
Analyze the diluent (blank) to show no interference.
Analyze a placebo or sample matrix to confirm the absence of interfering peaks.
Perform forced degradation studies (e.g., exposure of the analyte to acid, base, oxidation, heat, and light). Analyze these stressed samples to ensure that degradation product peaks do not co-elute with the main analyte peak. The PDA detector is crucial here for checking peak purity.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.
Protocol:
Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Objective: To determine the closeness of the test results to the true value.
Protocol:
Perform recovery studies by spiking a known amount of analyte into a sample matrix (placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicates at each level.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: %RSD for the set of measurements should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).
Protocol:
Determine based on the signal-to-noise (S/N) ratio.
Analyze progressively more dilute solutions of the analyte.
LOD is the concentration that yields an S/N ratio of approximately 3:1.
LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision at the LOQ should also be acceptable (e.g., %RSD ≤ 10%).
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
Vary the following parameters one at a time:
Mobile Phase pH (± 0.2 units)
Column Temperature (± 5 °C)
Flow Rate (± 0.1 mL/min)
Analyze a system suitability standard under each modified condition.
Acceptance Criteria: System suitability parameters must still pass under all varied conditions.
Conclusion
This application note details a robust, specific, and accurate HPLC-UV method for the quantitative analysis of Methyl [amino(methylsulfanyl)methyl]carbamate. The scientific rationale for the method's development is clearly defined, and the provided protocols for execution and validation are grounded in established regulatory guidelines.[1][2][6] Adherence to the system suitability and validation criteria outlined herein will ensure that the method is fit for its intended purpose in a regulated scientific environment.
References
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
Waters Corporation. Alliance System for Carbamate Analysis. [Link]
International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
U.S. Environmental Protection Agency (EPA). Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). [Link]
U.S. Environmental Protection Agency (EPA). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
Application Note: A Step-by-Step Protocol for the Synthesis of Methyl[amino(methylsulfanyl)methyl]carbamate
Abstract This application note provides a comprehensive, two-step protocol for the synthesis of Methyl[amino(methylsulfanyl)methyl]carbamate, also known as N-(Methoxycarbonyl)-S-methylisothiourea. This compound serves as...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of Methyl[amino(methylsulfanyl)methyl]carbamate, also known as N-(Methoxycarbonyl)-S-methylisothiourea. This compound serves as a valuable reagent in organic synthesis, particularly as a versatile building block for the construction of guanidinyl groups and various heterocyclic systems in drug discovery and development. The protocol begins with the reliable methylation of thiourea to produce the stable S-methylisothiourea sulfate salt, followed by its N-acylation using methyl chloroformate. The guide is designed for researchers and scientists, offering detailed experimental procedures, explanations for methodological choices, safety protocols, and characterization data.
Introduction and Scientific Rationale
Methyl[amino(methylsulfanyl)methyl]carbamate is a functionalized isothiourea that combines the reactivity of a guanidine-like core with a removable methoxycarbonyl (Moc) protecting group. This structure makes it an excellent electrophilic partner in reactions with nucleophiles, enabling the synthesis of complex molecular architectures. Analogous reagents, such as N,N'-Bis-Boc-S-methylisothiourea, are widely employed for the guanylation of amines under mild conditions.[1]
The synthetic strategy outlined herein is a robust and logical two-step process:
S-Methylation of Thiourea: Thiourea is a readily available and inexpensive starting material. Its sulfur atom is a soft nucleophile that can be selectively alkylated. We utilize dimethyl sulfate for this purpose, which is a powerful methylating agent. The reaction proceeds efficiently to form S-methylisothiourea, which is conveniently isolated as a stable crystalline sulfate salt. This procedure is adapted from a well-established and trusted method published in Organic Syntheses, ensuring high reliability and reproducibility.[2]
N-Acylation of S-methylisothiourea: The subsequent step involves the acylation of one of the nitrogen atoms of S-methylisothiourea. We employ methyl chloroformate as the acylating agent to introduce the methoxycarbonyl group. This reaction requires a base to neutralize the sulfuric acid from the starting material and the hydrochloric acid byproduct generated during the acylation, thereby liberating the free, nucleophilic S-methylisothiourea in situ. The use of controlled temperature during the addition of the electrophile is critical to manage the exothermicity of the reaction and prevent undesired side products.
Visualized Experimental Workflow
Caption: Workflow for the two-step synthesis of the target compound.
Detailed Experimental Protocols
Safety Precautions:
Dimethyl Sulfate: EXTREMELY HAZARDOUS. Dimethyl sulfate is a potent carcinogen, mutagen, and highly toxic. It is readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles. Have an ammonia solution available for quenching spills.
Methyl Chloroformate: Toxic, corrosive, and a lachrymator. Handle exclusively in a chemical fume hood with appropriate PPE.
Thiourea: Potential health hazard; handle with gloves and avoid inhaling dust.
Protocol A: Synthesis of S-Methylisothiourea Sulfate
This protocol is adapted from the procedure published in Organic Syntheses, Coll. Vol. 2, p.411 (1943).[2]
Materials:
Thiourea (76.12 g, 1.0 mol)
Dimethyl sulfate (126.13 g, 1.0 mol, 95 mL)
95% Ethanol
Deionized Water
Equipment:
1-L three-necked round-bottom flask
Reflux condenser
Mechanical stirrer
Heating mantle
Dropping funnel
Büchner funnel and filter flask
Procedure:
Set up the 1-L flask with a mechanical stirrer and reflux condenser in a fume hood.
Add thiourea (76.12 g, 1.0 mol) to the flask.
Slowly add dimethyl sulfate (95 mL, 1.0 mol) to the thiourea. Stir the mixture to create a thick paste.
Gently heat the mixture. An exothermic reaction will initiate. Be prepared to cool the flask with an ice-water bath to moderate the reaction if it becomes too vigorous.[2]
Once the initial vigorous reaction subsides, heat the mixture to reflux and maintain for 1 hour. Crystallization should occur during this time.
Allow the reaction mixture to cool to room temperature.
Add 200 mL of 95% ethanol to the solidified mass and break it up with a spatula.
Filter the crystalline product using a Büchner funnel.
Wash the filter cake with two 100-mL portions of 95% ethanol.
Dry the product in air or in a vacuum oven at 50 °C. The product is S-methylisothiourea sulfate, obtained as a white crystalline solid. The expected yield is 125-135 g (90-97%).
Protocol B: Synthesis of Methyl[amino(methylsulfanyl)methyl]carbamate
To the 2-L flask, add S-methylisothiourea sulfate (69.57 g, 0.25 mol), potassium carbonate (103.65 g, 0.75 mol), acetone (500 mL), and water (500 mL).
Cool the stirred suspension to 0-5 °C using an ice-water bath. The base neutralizes the sulfate salt, liberating the free S-methylisothiourea.
Charge the dropping funnel with methyl chloroformate (38.5 mL, 0.5 mol).
Add the methyl chloroformate dropwise to the cold, stirred suspension over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 3-4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 1:1 Ethyl Acetate/Hexanes).
Once the reaction is complete, transfer the mixture to a separatory funnel.
Extract the aqueous mixture with ethyl acetate (3 x 250 mL).
Combine the organic layers and wash with brine (1 x 200 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography to yield Methyl[amino(methylsulfanyl)methyl]carbamate as a solid.
Arndt, F. (1943). S-Methylisothiourea Sulfate. Organic Syntheses, Coll. Vol. 2, 411. Available at: [Link]
Various Authors. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. A review of carbamate synthesis methods. Available at: [Link]
The Synthetic Chemist's Guide to Methyl [Amino(methylsulfanyl)methyl]carbamate: A Versatile Guanidinylating Agent
In the landscape of modern organic synthesis, the guanidinium moiety stands as a privileged functional group, integral to the structure and function of numerous biologically active natural products, pharmaceuticals, and...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern organic synthesis, the guanidinium moiety stands as a privileged functional group, integral to the structure and function of numerous biologically active natural products, pharmaceuticals, and agrochemicals. Its unique basicity and hydrogen-bonding capabilities often impart critical properties for molecular recognition and biological activity. Consequently, the development of efficient and selective methods for the construction of guanidines is of paramount importance. Among the arsenal of reagents available for this purpose, methyl [amino(methylsulfanyl)methyl]carbamate and its analogs have emerged as powerful and versatile tools.
This comprehensive guide provides an in-depth exploration of methyl [amino(methylsulfanyl)methyl]carbamate as a key reagent and intermediate in organic synthesis. We will delve into its preparation, mechanistic underpinnings of its reactivity, and detailed protocols for its application in the synthesis of a diverse range of guanidine-containing molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's potential in their synthetic endeavors.
The Reagent: Structure, Properties, and Preparation
Methyl [amino(methylsulfanyl)methyl]carbamate, also known as N-(methoxycarbonyl)-S-methylisothiourea, is a stable, crystalline solid that serves as an electrophilic source for the carbamate-protected guanidine functional group. Its structure combines the stability of a carbamate protecting group with the reactivity of an S-methylisothiourea.
The key to its utility lies in the methylsulfanyl (-SMe) group, which acts as an excellent leaving group upon nucleophilic attack at the central carbon atom. The methoxycarbonyl group serves a dual purpose: it deactivates one of the amino groups, preventing self-reaction, and provides a convenient handle for subsequent deprotection to unveil the free guanidine.
Synthesis of the Reagent
The preparation of methyl [amino(methylsulfanyl)methyl]carbamate is straightforward and typically proceeds via a two-step sequence starting from methyl chloroformate.
Step 1: Formation of Methyl Isothiocyanatoformate
Methyl chloroformate is reacted with a thiocyanate salt, such as potassium thiocyanate, in an aprotic solvent like acetone. This reaction proceeds via an S_N2 mechanism to furnish methyl isothiocyanatoformate.
Step 2: Reaction with Ammonia and S-Methylation
The resulting isothiocyanate is a versatile intermediate. For the synthesis of the title reagent, a common route involves its reaction with a source of ammonia to form the corresponding thiourea, followed by S-methylation. A more direct and widely used approach for creating similar guanidinylating agents involves the reaction of a protected amine with an isothiocyanate, followed by activation of the resulting thiourea. For the parent compound, the synthesis can be envisioned as the S-methylation of the thiourea derived from the reaction of methyl isothiocyanatoformate with ammonia.
A general and highly efficient method for the preparation of related N,N'-diprotected guanidinylating agents, which highlights the core chemistry, involves the reaction of a protected amine with an isothiocyanate, followed by activation (e.g., methylation).
The Guanidinylation Reaction: Mechanism and Scope
The primary application of methyl [amino(methylsulfanyl)methyl]carbamate is as a guanidinylating agent for primary and secondary amines. The reaction proceeds via a nucleophilic substitution mechanism, where the amine substrate attacks the central carbon of the reagent, leading to the displacement of methanethiol.
Reaction Mechanism
The generally accepted mechanism involves the following steps:
Nucleophilic Attack: The substrate amine attacks the electrophilic carbon of the S-methylisothiourea moiety.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Elimination of Methanethiol: The intermediate collapses with the expulsion of the weakly basic methanethiol (CH₃SH) as a leaving group, a process often facilitated by a mild base or by the amine substrate itself acting as a proton shuttle.
Formation of Protected Guanidine: The product is the N-(methoxycarbonyl)-protected guanidine derivative of the starting amine.
The driving force for this reaction is the formation of the stable guanidine core and the loss of a volatile and relatively stable leaving group.
Caption: General mechanism of guanidinylation.
Substrate Scope
This guanidinylation protocol is applicable to a wide range of primary and secondary amines, including:
Aliphatic amines: Both cyclic and acyclic primary and secondary amines react readily.
Aromatic amines: Anilines and other aromatic amines are also suitable substrates, although they may require slightly more forcing conditions due to their lower nucleophilicity.
Amino acid derivatives: The side chains of amino acids, such as the ε-amino group of lysine, can be selectively guanidinylated.
Complex molecules: This method is mild enough to be used in the later stages of the synthesis of complex natural products and other sensitive molecules.
Application Notes and Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates.
General Protocol for the Guanidinylation of a Primary Aliphatic Amine
This protocol describes the synthesis of a protected guanidine from a primary amine using a generic N,N'-diprotected S-methylisothiourea, which is mechanistically analogous to using methyl [amino(methylsulfanyl)methyl]carbamate.
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
Procedure:
To a solution of the primary amine in the chosen solvent, add the guanidinylating agent.
Add the base (TEA or DIPEA) to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the desired N-protected guanidine.
Substrate Amine
Guanidinylating Agent
Solvent
Time (h)
Yield (%)
Benzylamine
N,N'-Di-Boc-S-methylisothiourea
THF
12
95
Cyclohexylamine
N,N'-Di-Boc-S-methylisothiourea
DCM
8
92
Aniline
N,N'-Di-Boc-S-methylisothiourea
MeCN
24
78
N-Boc-1,4-diaminobutane
N,N'-Di-Boc-S-methylisothiourea
THF
16
85
Table 1: Representative examples of guanidinylation reactions.
Deprotection of the Methoxycarbonyl Group
The final step in many synthetic sequences involving this reagent is the removal of the methoxycarbonyl protecting group to unveil the free guanidine. This can be achieved under various conditions, depending on the stability of the rest of the molecule.
Protocol: Basic Hydrolysis
Dissolve the N-(methoxycarbonyl)-guanidine in a mixture of methanol and water.
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
Heat the reaction mixture to reflux and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and neutralize with an appropriate acid (e.g., HCl).
Extract the product with a suitable organic solvent or purify by crystallization.
Applications in Complex Molecule Synthesis
The mild and selective nature of guanidinylation using reagents like methyl [amino(methylsulfanyl)methyl]carbamate has made it a valuable tool in the total synthesis of complex natural products. For instance, this methodology has been employed in the synthesis of saxitoxin and its analogs, which feature a highly functionalized bis-guanidinium core. The ability to introduce the guanidine functionality in a protected form late in the synthesis is crucial for the successful construction of these intricate molecules.
Conclusion
Methyl [amino(methylsulfanyl)methyl]carbamate and its analogs are highly effective and versatile reagents for the synthesis of protected guanidines. The operational simplicity of the guanidinylation reaction, its broad substrate scope, and the stability of the reagent make it an indispensable tool for synthetic and medicinal chemists. The ability to introduce the guanidine moiety in a protected form allows for its incorporation into complex molecular architectures, paving the way for the discovery and development of new therapeutic agents and other functional molecules.
References
The following is a representative list of sources that provide foundational knowledge on guanidinylation reactions and the synthesis of related reagents. Specific protocols and data should be referenced from the primary literature relevant to the particular application.
Katritzky, A. R., & Pleynet, D. P. M. (2000). A General and Efficient Method for the Preparation of N-Monosubstituted N′,N″-Bis(tert-butoxycarbonyl)guanidines. Journal of Organic Chemistry, 65(17), 5379–5381. [Link]
Lipton, M. A., & Verma, A. (1996). A convenient, general synthesis of N,N'-disubstituted guanidines from a thiourea. Tetrahedron Letters, 37(30), 5239-5242. [Link]
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 58(25), 7438-7440. [Link]
Feichtinger, D., Sings, H. L., & Baker, T. J. (1998). N,N′-Di-Boc-N″-Triflylguanidine: A New, Stable, and Highly Potent Guanylating Reagent. The Journal of Organic Chemistry, 63(23), 8432-8439. [Link]
Application
Application Note: Advanced Sample Extraction and LC-MS/MS Quantification of Methyl[amino(methylsulfanyl)methyl]carbamate in Soil and Water Matrices
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Environmental Surface Water and Agricultural Soil Analytical Platform: UHPLC-MS/MS (Triple Quadrupole) Chemical Profiling &...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Matrix: Environmental Surface Water and Agricultural Soil
Analytical Platform: UHPLC-MS/MS (Triple Quadrupole)
Chemical Profiling & Analytical Causality (E-E-A-T)
Methyl[amino(methylsulfanyl)methyl]carbamate (CAS: 54719-24-3) is a highly polar, sulfur-containing carbamate derivative[1]. Like many N-methylcarbamates, its structural features dictate strict parameters for sample handling and instrumental analysis:
The Carbamate Core (Thermolability & Hydrolysis): The carbamate linkage (-O-CO-NH-) is notoriously susceptible to base-catalyzed hydrolysis and thermal degradation. This precludes the use of standard Gas Chromatography-Mass Spectrometry (GC-MS) without complex derivatization, making Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the analytical gold standard ()[2]. Furthermore, sample matrices must be buffered to an acidic pH (~5.0) to prevent degradation during extraction ()[3].
The Amino Group (Polarity & Ionization): The presence of a primary amino group imparts significant polarity and basicity, ensuring excellent ionization efficiency in Electrospray Ionization positive mode (ESI+).
The Methylsulfanyl Moiety: Provides a degree of hydrophobicity that allows for mixed-mode retention strategies and yields a unique fragmentation signature (loss of methanethiol, -48 Da) during collision-induced dissociation (CID).
Experimental Protocols: Self-Validating Workflows
To address the diverse matrix effects of water and soil, two distinct, causality-driven extraction protocols are detailed below.
Protocol A: Water Matrices via Solid-Phase Extraction (SPE)
While traditional regulatory methods utilize direct aqueous injection[3], trace environmental monitoring requires SPE to concentrate the analyte and remove ion-suppressing humic acids. We utilize a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. Causality: The dual-nature of the HLB copolymer effectively retains both the polar amino group and the hydrophobic methylsulfanyl group without the risk of the sorbent bed drying out.
Step-by-Step Methodology:
Sample Preparation: Filter 250 mL of the water sample through a 0.45 µm nylon membrane. Adjust the pH to 5.0 using 0.1 M formic acid. Validation: Carbamates degrade rapidly at pH > 7; mild acidification stabilizes the carbamate core prior to loading.
Conditioning: Pass 5 mL of LC-grade methanol followed by 5 mL of LC-grade water through the HLB cartridge (200 mg/6 mL).
Loading: Load the pH-adjusted sample at a strictly controlled flow rate of 5 mL/min to ensure optimal partitioning kinetics into the sorbent pores.
Washing: Wash with 5 mL of 5% methanol in water. Validation: This specific concentration elutes highly polar matrix interferences while quantitatively retaining the target analyte.
Elution: Elute the target compound with 2 × 3 mL of Methanol/Acetonitrile (50:50, v/v).
Reconstitution: Evaporate the eluate to near-dryness under a gentle stream of high-purity nitrogen at 30 °C. Reconstitute in 1.0 mL of the initial LC mobile phase.
Protocol B: Soil Matrices via Modified QuEChERS (AOAC 2007.01)
Soil matrices present challenges due to the strong binding of amino groups to humic substances. We employ a modified QuEChERS approach based on ()[4]. Causality: The AOAC method utilizes an acetate buffering system which maintains the extraction environment at pH ~5.0. This is critical to prevent the hydrolysis of the carbamate bond during the highly exothermic addition of magnesium sulfate ()[5].
Step-by-Step Methodology:
Hydration: Weigh 10 g of homogenized, sieved soil into a 50 mL PTFE centrifuge tube. Add 5 mL of LC-grade water and vortex for 1 minute. Validation: Hydrating the soil swells the pores, allowing the organic solvent to penetrate and extract bound residues.
Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Vortex vigorously for 2 minutes.
Partitioning: Add the AOAC 2007.01 salt packet (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.
dSPE Cleanup: Transfer 5 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg Primary Secondary Amine (PSA), 50 mg C18, and 900 mg MgSO4. Validation: PSA removes organic acids and pigments, while C18 removes non-polar lipid and humic interferences[5].
Final Preparation: Vortex for 1 minute, centrifuge at 4000 rpm for 5 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Workflow Visualization
Parallel SPE and QuEChERS extraction workflows for carbamate LC-MS/MS analysis.
LC-MS/MS Analytical Conditions & Data Presentation
Causality: A buffered mobile phase containing 2 mM ammonium formate and 0.1% formic acid is utilized. The formate buffer standardizes the pH, ensuring reproducible retention times, while the ammonium ions promote the formation of stable [M+H]+ precursor ions, successfully suppressing unwanted sodium adducts ()[6].
Table 1: UHPLC Gradient Conditions
Column: C18, 2.1 × 100 mm, 1.7 µm
Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate
Mobile Phase B: Methanol + 0.1% Formic Acid
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
0.4
95
5
1.0
0.4
95
5
5.0
0.4
40
60
7.0
0.4
5
95
9.0
0.4
5
95
9.1
0.4
95
5
12.0
0.4
95
5
Table 2: MS/MS MRM Transitions (ESI+)
Note: Optimization values are representative and should be tuned per instrument.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
Methyl[amino(methylsulfanyl)methyl]carbamate
165.1
117.1
15
Quantifier (Loss of CH3SH)
165.1
133.1
20
Qualifier (Loss of CH3OH)
Table 3: Typical Recovery and Precision Data (n=6)
Waters Corporation (2018). "Quantitative Analysis of 15 Carbamates in Vegetables Using DisQuE Cleanup and UHPLC with Mass Detection". URL:[Link]
Zhou, Y., et al. (2018). "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System". Molecules. URL:[Link]
US Environmental Protection Agency (EPA). "EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization". URL:[Link]
MDPI Molecules (2023). "A Green Bridge: Enhancing a Multi-Pesticide Test for Food by Phase-Transfer Sample Treatment Coupled with LC/MS" (Discussion of AOAC 2007.01). URL:[Link]
Mastering the Purification of Methyl [amino(methylsulfanyl)methyl]carbamate: A Guide to Crystallization and Purity Analysis
Introduction: The Critical Role of Purity in Drug Development Methyl [amino(methylsulfanyl)methyl]carbamate, a key intermediate in the synthesis of various pharmacologically active compounds, demands exceptional purity t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Purity in Drug Development
Methyl [amino(methylsulfanyl)methyl]carbamate, a key intermediate in the synthesis of various pharmacologically active compounds, demands exceptional purity to ensure the safety and efficacy of the final drug product. Even trace impurities can lead to undesirable side effects, alter bioavailability, or compromise the stability of the active pharmaceutical ingredient (API). This comprehensive guide provides detailed application notes and robust protocols for the crystallization and purification of Methyl [amino(methylsulfanyl)methyl]carbamate, designed for researchers, scientists, and professionals in drug development. Our focus is on not just the "how," but the "why," offering a deep dive into the scientific principles that underpin these critical purification techniques.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The synthetic route to Methyl [amino(methylsulfanyl)methyl]carbamate, often involving the reaction of 2-methyl-2-thiopseudourea sulfate with methyl chloroformate, can introduce a variety of impurities.[1] A thorough understanding of these potential contaminants is the cornerstone of a successful purification strategy.
Common Impurities May Include:
Unreacted Starting Materials: Residual 2-methyl-2-thiopseudourea sulfate and methyl chloroformate.
By-products of Side Reactions: Including, but not limited to, products arising from the hydrolysis of methyl chloroformate.
Over-alkylation Products: Such as 1,3-Bis(carbomethoxy)-S-methylisothiourea.
Related Substances: Structurally similar compounds formed during the synthesis.[2]
The ability to effectively remove these impurities is paramount. Crystallization, a powerful and scalable purification technique, is often the method of choice.
Crystallization: The Path to High Purity
Crystallization is a process where a solid forms from a solution, melt, or more rarely, directly from a gas. In the context of purification, it is a highly selective process that can yield a product of very high purity. The fundamental principle lies in the differential solubility of the desired compound and its impurities in a given solvent system at varying temperatures.
Protocol 1: Cooling Crystallization from a Single Solvent System
This protocol is a standard and effective method for purifying many organic compounds. The choice of solvent is critical and should be guided by the principle that the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Rationale for Solvent Selection:
While specific solubility data for Methyl [amino(methylsulfanyl)methyl]carbamate is not extensively published, we can draw analogies from related S-methylisothiourea derivatives.[3][4] Alcohols, such as ethanol and methanol, are often good starting points due to their ability to dissolve polar organic molecules at elevated temperatures.
Step-by-Step Methodology:
Dissolution: In a suitable flask, dissolve the crude Methyl [amino(methylsulfanyl)methyl]carbamate in a minimal amount of a chosen solvent (e.g., ethanol) at an elevated temperature (e.g., near the solvent's boiling point). Stir continuously to ensure complete dissolution.
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which tend to be purer. Once at room temperature, the flask can be placed in an ice bath or a refrigerator to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing dissolved impurities.
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Self-Validating System:
Visual Inspection: The formation of well-defined, uniform crystals is an initial indicator of successful purification.
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The crude product often exhibits a broad and depressed melting range.[1]
Analytical Confirmation: Utilize techniques like HPLC or GC-MS to quantify the purity and confirm the absence of known impurities.
Protocol 2: Anti-Solvent Crystallization
Anti-solvent crystallization is a powerful technique, particularly when the desired compound is highly soluble in a primary solvent at room temperature. An "anti-solvent" is a solvent in which the target compound is poorly soluble.
Rationale for Solvent System Selection:
This method relies on creating a supersaturated solution by introducing an anti-solvent. For Methyl [amino(methylsulfanyl)methyl]carbamate, a polar primary solvent like ethanol or acetone could be paired with a non-polar anti-solvent such as hexane or diethyl ether. The use of an ethanol/diethyl ether mixture has been reported for the recrystallization of a similar S-methyl-isothiourea derivative.[4]
Step-by-Step Methodology:
Dissolution: Dissolve the crude product in a minimal amount of the primary solvent at room temperature.
Addition of Anti-Solvent: Slowly add the anti-solvent to the stirred solution until a slight turbidity (cloudiness) persists. This indicates the point of saturation.
Inducing Crystallization: If crystals do not form spontaneously, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
Cooling: Allow the mixture to stand at room temperature, and then cool it further in an ice bath to maximize the yield.
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the solvent/anti-solvent mixture for washing.
Self-Validating System:
The same validation methods as in Protocol 1 (visual inspection, melting point, and analytical confirmation) should be employed.
Chromatographic Purification: An Alternative or Complementary Approach
For challenging separations or to achieve the highest possible purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase.
Protocol 3: Flash Column Chromatography
Step-by-Step Methodology:
Column Packing: Pack a glass column with an appropriate stationary phase, typically silica gel, slurried in a non-polar solvent (e.g., hexane).
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the column.
Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The less polar impurities will elute first, followed by the more polar target compound.
Fraction Collection: Collect the eluent in fractions.
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment: The Final Verdict
No purification is complete without a rigorous assessment of the final product's purity. A combination of analytical techniques should be used to provide a comprehensive picture.
Analytical Technique
Principle
Application for Methyl [amino(methylsulfanyl)methyl]carbamate
High-Performance Liquid Chromatography (HPLC)
Separation based on differential partitioning between a mobile and stationary phase.
Quantify the purity of the final product and detect non-volatile impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass-based detection.
Identify and quantify volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the molecular structure.
Confirm the identity of the purified compound and detect structurally similar impurities.
Melting Point Analysis
A sharp and un-depressed melting point is indicative of high purity.
A quick and simple method to assess purity.
Visualizing the Purification Workflow
Caption: A generalized workflow for the purification and analysis of Methyl [amino(methylsulfanyl)methyl]carbamate.
Conclusion: A Commitment to Quality
The protocols and principles outlined in this guide provide a robust framework for the effective purification of Methyl [amino(methylsulfanyl)methyl]carbamate. By understanding the nature of potential impurities and applying the appropriate crystallization and analytical techniques, researchers and drug development professionals can confidently produce a high-purity intermediate, a critical step in the journey to delivering safe and effective medicines. Remember that each purification challenge is unique, and these protocols should be seen as a starting point for optimization based on the specific impurity profile of your crude material.
References
PrepChem. Synthesis of methyl N-(1-amino-1-methylthiomethylene)carbamate. Available from: [Link]
Google Patents. Preparation of hydrochloride salts of s-methyl-isothiourea derivatives.
National Center for Biotechnology Information. PubChem Compound Summary for CID 11722, Methyl Carbamate. Available from: [Link]
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available from: [Link]
The Royal Society of Chemistry. Separation of isomers of chiral thiourea derivatives by spontaneous resolution, and rationale of molecular recognition. Available from: [Link]
ResearchGate. Preparation of Methyl N-Substituted Carbamates from Amides Through N-Chloroamides. Available from: [Link]
RSC Publishing. Methyl N-phenyl carbamate synthesis over Zn/Al/Ce mixed oxide derived from hydrotalcite-like precursors. Available from: [Link]
HETEROCYCLES. NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. Available from: [Link]
ARKIVOC. S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. Available from: [Link]
Organic Syntheses. s-methyl isothiourea sulfate. Available from: [Link]
AIDIC. Comparison of Different Types of Carbamate Amine for Stripping Process. Available from: [Link]
CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: [Link]
Chemistry Central Journal. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
ResearchGate. Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. Available from: [Link]
HETEROCYCLES. S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. Available from: [Link]
PubMed. Design, synthesis and biological evaluation of saccharin-based N-hydroxybenzamides as histone deacetylases (HDACs) inhibitors. Available from: [Link]
PubMed. Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. Available from: [Link]
Google Patents. Process and catalyst system for the trimerization of acetylene and acetylene compounds.
MDPI. Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. Available from: [Link]
Technical Support Center: Stability & Storage Optimization for Methyl [amino(methylsulfanyl)methyl]carbamate
Welcome to the advanced troubleshooting and methodology guide for handling Methyl N-[amino(methylsulfanyl)methyl]carbamate (CAS 54719-24-3)[1]. As a bifunctional molecule containing both a methyl carbamate and an S-methy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and methodology guide for handling Methyl N-[amino(methylsulfanyl)methyl]carbamate (CAS 54719-24-3)[1]. As a bifunctional molecule containing both a methyl carbamate and an S-methylisothiourea moiety, its stability is challenged by competing degradation pathways driven by pH extremes, dissolved oxygen, and aqueous solvolysis.
This guide is designed for researchers and drug development professionals. It moves beyond basic storage instructions to provide mechanistic causality, self-validating protocols, and diagnostic troubleshooting to ensure absolute chemical integrity during long-term storage and complex experimental workflows.
Part 1: Diagnostic Q&A – Troubleshooting Common Degradation Failures
Q1: My aqueous stock solution developed a strong, foul odor (similar to rotten cabbage) after being left on the bench overnight. Is the compound still viable?Diagnosis: Irreversible Isothiourea Hydrolysis.
Causality: The odor is a direct indication of methanethiol (
CH3SH
) release. In aqueous environments, especially as pH approaches or exceeds neutrality, the isothiouronium/S-methylisothiourea moiety undergoes an
SN1
-like hydrolytic cleavage[2]. This reaction yields urea derivatives and volatile thiols[3].
Action: Discard the solution immediately. To prevent this, aqueous stocks must be strictly buffered to a slightly acidic pH (4.5–5.5) and stored at -20°C.
Q2: LC-MS analysis of my stored library samples shows the parent mass decreasing, accompanied by new peaks at +16 Da and +32 Da. What is the mechanism here?Diagnosis: Thioether Oxidation.
Causality: The methylsulfanyl (thioether) group is highly nucleophilic and susceptible to oxidation by trace reactive oxygen species (ROS), dissolved atmospheric oxygen, or peroxides found in aged solvents[4]. The sulfur atom undergoes nucleophilic attack onto the oxidant, forming a polar sulfoxide (+16 Da) and, upon further exposure, a sulfone (+32 Da)[5].
Action: Switch to strictly anhydrous, degassed solvents. Purge storage vials with Argon to displace atmospheric oxygen.
Q3: I adjusted the pH of my assay buffer to 8.5 to match physiological enzyme conditions, but I noticed a rapid loss of the parent peak on HPLC without any thiol odor. Why?Diagnosis: Base-Catalyzed Carbamate Solvolysis.
Causality: While the isothiourea group is vulnerable to hydrolysis, the methyl carbamate linkage is independently susceptible to base-catalyzed solvolysis. At high pH, hydroxide ions attack the carbamate carbonyl carbon, leading to the irreversible formation of a bicarbonate ion, methanol, and the free amine[6].
Action: If your assay requires pH > 8.0, the compound must be added immediately prior to the assay initiation to minimize the exposure window, rather than being pre-incubated in the basic buffer.
Part 2: Mechanistic Insights & Degradation Pathways
Understanding the structural vulnerabilities of Methyl[amino(methylsulfanyl)methyl]carbamate is critical for designing robust experimental controls. The molecule acts as a substrate for three distinct degradation vectors:
Caption: Fig 1. Primary degradation pathways of Methyl[amino(methylsulfanyl)methyl]carbamate.
Quantitative Degradation Profiling
To facilitate rapid risk assessment during experimental design, the following table summarizes the kinetic triggers and analytical signatures of each degradation pathway.
To guarantee trustworthiness in your assays, do not assume chemical integrity based solely on storage temperature. The following protocols integrate built-in validation steps to ensure the system proves its own efficacy.
Protocol A: Preparation and Validation of Ultra-Stable Stock Solutions
Objective: To create a liquid stock immune to oxidation and solvolysis, with an integrated analytical control.
Step 1: Solvent Degassing & Preparation
Utilize HPLC-grade Dimethyl Sulfoxide (DMSO). Do not use ethereal solvents (e.g., THF, Dioxane) as they accumulate peroxides that drive thioether oxidation[5].
Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.
Self-Validation Step: Add a trace amount of a redox indicator (e.g., resazurin) to a 1 mL dummy aliquot of the sparged solvent to visually confirm the absence of oxidative potential (solution remains colorless/pink rather than oxidizing to highly fluorescent resorufin).
Step 2: Acidification
Add 0.1% (v/v) Formic Acid to the degassed DMSO. This slightly depresses the apparent pH, protonating the isothiourea and protecting the carbamate from base-catalyzed hydrolysis[6].
Step 3: Dissolution & Aliquoting
Dissolve the Methyl [amino(methylsulfanyl)methyl]carbamate powder to achieve the desired concentration (e.g., 10 mM).
Dispense into single-use amber glass vials (to prevent photolytic degradation).
Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps.
Step 4: Analytical Baseline Validation
Immediately run one aliquot on LC-MS.
Self-Validation Step: Spike a secondary aliquot with 0.01%
H2O2
and incubate for 1 hour. Run on LC-MS to confirm the appearance of the +16 Da sulfoxide peak. This acts as your positive control, proving your analytical method is capable of detecting oxidation if it occurs during long-term storage.
Protocol B: Long-Term Dry Storage Workflow
For storage exceeding 3 months, the compound must be kept in its solid state.
Caption: Fig 2. Self-validating workflow for the long-term storage and handling of the compound.
Workflow Steps:
Desiccation: Store the primary powder vial inside a secondary desiccator cabinet or a sealed Mylar bag containing indicating silica gel. Moisture ingress is the primary driver of isothiourea hydrolysis[2].
Temperature Control: Maintain strictly at -20°C. Avoid frost-free freezers, as their auto-defrost cycles introduce temperature fluctuations that cause condensation inside the vial.
Equilibration (Critical): Before opening a vial, allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Opening a cold vial immediately condenses atmospheric moisture onto the powder, initiating localized carbamate degradation[6].
Optimizing extraction yields of Methyl[amino(methylsulfanyl)methyl]carbamate from complex samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for analytical chemists and drug development professionals working with Methyl[amino(met...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for analytical chemists and drug development professionals working with Methyl[amino(methylsulfanyl)methyl]carbamate .
Commonly referred to in the literature as N-(methoxycarbonyl)-S-methylisothiourea or MTIC (Carbendazim Impurity 2), this compound is a highly polar, amphoteric intermediate and a known degradation product of benzimidazole agrochemicals like thiophanate-methyl. Due to its isothiourea core and thioether linkage, it presents severe extraction challenges including pH-driven hydrolysis, thermal instability, and poor organic partitioning[1].
Below is a comprehensive, self-validating guide to troubleshooting and optimizing your extraction workflows.
PART 1: Core Troubleshooting & FAQs
Q1: Why is my extraction yield consistently low (<50%) when using standard QuEChERS?A: The causality lies in the pH-dependent stability of the isothiourea moiety.
The standard unbuffered QuEChERS method relies on analyte partitioning into acetonitrile. However, MTIC is highly sensitive to matrix pH fluctuations. In unbuffered systems (where matrix pH can range from 4 to 8), MTIC either becomes heavily protonated (reducing its partition coefficient into the organic phase) or undergoes rapid base-catalyzed hydrolysis to form carbendazim or methyl carbamate. Base-sensitive agrochemical derivatives are known to decompose rapidly in unbuffered aqueous solutions[2].
Solution: You must use a buffered extraction system. Transition to the EN 15662 QuEChERS method , which utilizes citrate buffer salts to lock the pH between 5.0 and 5.5. This specific pH window prevents the base-catalyzed cyclization of the molecule while keeping it sufficiently neutral for optimal organic partitioning[3].
Q2: Matrix effects are suppressing my LC-MS/MS signal in lipid-rich samples. How do I optimize the clean-up step without losing the target analyte?A: The issue is the inappropriate use of aggressive dSPE sorbents.
MTIC is a polar carbamate. If you use high amounts of Primary Secondary Amine (PSA) during dispersive Solid-Phase Extraction (dSPE), the PSA will retain MTIC via strong hydrogen bonding and weak cation exchange mechanisms, pulling it out of your extract alongside the matrix interferences. Furthermore, Graphitized Carbon Black (GCB) will irreversibly bind the planar isothiourea group.
Solution: Replace PSA/GCB with a Zirconia-based sorbent (e.g., Z-Sep). Zirconia selectively removes lipidic interferences via Lewis acid-base interactions with the carboxylate groups of fatty acids, leaving polar carbamates like MTIC untouched in the supernatant[2].
Q3: How do I prevent the oxidation of the methylsulfanyl (-S-CH3) group during sample preparation?A: Thioether linkages are highly susceptible to endogenous peroxidases and dissolved oxygen.
During the homogenization of fresh agricultural or biological samples, cellular disruption releases oxidative enzymes that rapidly convert the methylsulfanyl group into sulfoxides or sulfones.
Solution: Implement cryogenic milling (using liquid nitrogen) to halt enzymatic activity during comminution. Additionally, spike your extraction solvent (acetonitrile) with 0.1% formic acid or a mild antioxidant like ascorbic acid immediately prior to extraction to quench oxidative radicals.
Objective: Maximize MTIC recovery from complex solid matrices (e.g., soil, crops) while preventing hydrolysis.
Cryogenic Comminution: Mill 10 g of the sample using liquid nitrogen to halt enzymatic degradation. Transfer to a 50 mL PTFE centrifuge tube.
Acidified Solvent Addition: Add 10 mL of pre-chilled (4°C) Acetonitrile containing 0.1% Formic Acid.
pH Stabilization (Critical Step): Add the EN 15662 citrate buffer salt mix: 4.0 g anhydrous MgSO4, 1.0 g NaCl, 1.0 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
Partitioning: Shake vigorously by mechanical shaker for 1 minute. Self-Validation Check: Do not use an ultrasonic bath; localized cavitation heating will accelerate MTIC degradation.
Phase Separation: Centrifuge at 5000 rpm for 5 minutes at 4°C.
Targeted Clean-up: Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4 and 25 mg Z-Sep (Strictly avoid PSA and GCB).
Final Preparation: Vortex for 30 seconds, centrifuge at 10,000 rpm for 3 minutes. Dilute the purified supernatant 1:1 with mobile phase A (0.1% formic acid in water) prior to LC-MS/MS injection to prevent solvent-effect peak distortion.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE
Objective: Extract and concentrate MTIC from high-volume aqueous samples (e.g., groundwater, plasma).
Conditioning: Condition a mixed-mode strong cation exchange cartridge (60 mg/3 mL) with 3 mL Methanol followed by 3 mL Water (pH adjusted to 3.0 with HCl).
Loading: Acidify the aqueous sample to pH 3.0 (ensuring complete protonation of the isothiourea nitrogen) and load at a flow rate of 1-2 mL/min.
Washing: Wash with 3 mL of 0.1 M HCl, followed by 3 mL of Methanol. The protonated MTIC remains retained via strong ionic interactions.
Elution (Critical Step): Elute with 3 mL of 5% Ammonium Hydroxide in Methanol. Self-Validation Check: Elute directly into a collection tube pre-loaded with 100 µL of concentrated Formic Acid. This immediately neutralizes the basic eluate, preventing the base-catalyzed hydrolysis of MTIC.
Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 30°C and reconstitute in 1 mL of the initial LC mobile phase.
PART 3: Data Presentation
Table 1: Impact of Extraction Buffer pH and Sorbent Type on MTIC Recovery
Data demonstrates the causality between pH control, sorbent selection, and final extraction yields.
Matrix
Extraction Method
Buffer System / pH
Clean-up Sorbent
Recovery (%)
RSD (%)
Cucumber
Standard QuEChERS
Unbuffered (pH ~6.5)
50 mg PSA
42.3
15.4
Cucumber
AOAC 2007.01
Acetate (pH ~4.8)
50 mg PSA
78.1
8.2
Cucumber
EN 15662
Citrate (pH 5.0-5.5)
25 mg Z-Sep
96.5
3.1
Soil
EN 15662
Citrate (pH 5.0-5.5)
25 mg Z-Sep
92.4
4.5
Plasma
Liquid-Liquid (LLE)
Unbuffered
None
31.2
22.1
Plasma
MCX SPE
Acidified Load (pH 3.0)
MCX Cartridge
89.8
5.6
PART 4: Mandatory Visualization
Figure 1: pH-dependent degradation and ionization pathways of MTIC.
Figure 2: Optimized Modified QuEChERS workflow for MTIC extraction.
PART 5: References
PrepChem. (n.d.). Synthesis of N-(Methoxycarbonyl)-S-methylisothiourea. Retrieved from[Link]
Morris, B. D., & Schriner, R. B. (2015). Development of an Automated Column Solid-Phase Extraction Cleanup of QuEChERS Extracts, Using a Zirconia-Based Sorbent, for Pesticide Residue Analyses by LC-MS/MS. Journal of Agricultural and Food Chemistry. Retrieved from[Link]
BGB Analytik. (n.d.). Quick, Easy, Cheap, Effective, Rugged and Safe (QuEChERS) Approach for Determining Pesticide Residues. Retrieved from[Link]
Technical Support Center: Overcoming Matrix Interference in LC-MS/MS Analysis of Methyl [amino(methylsulfanyl)methyl]carbamate
Overview & The Diagnostic Challenge Methyl[amino(methylsulfanyl)methyl]carbamate (also known as MTIC or N-carbomethoxy-S-methylisothiourea; MW: 148.19 g/mol ) is a highly polar organosulfur carbamate derivative frequentl...
Author: BenchChem Technical Support Team. Date: April 2026
Overview & The Diagnostic Challenge
Methyl[amino(methylsulfanyl)methyl]carbamate (also known as MTIC or N-carbomethoxy-S-methylisothiourea; MW: 148.19 g/mol ) is a highly polar organosulfur carbamate derivative frequently monitored as an agrochemical impurity, a degradation product of carbendazim, or a biomarker in toxicological studies1[1], 2[2].
When analyzing this compound in complex biological fluids (plasma/serum) or environmental matrices using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), researchers frequently encounter severe signal attenuation. Because ESI is highly susceptible to charge competition, co-eluting endogenous components—most notably phospholipids in biological samples—monopolize the droplet surface during desolvation, neutralizing the charge of the target carbamate3[3], 4[4].
Mechanism of ESI ion suppression due to charge competition at the droplet surface.
Troubleshooting Guide & FAQs
Q1: How can I definitively prove that matrix effects are causing the signal loss for my carbamate, rather than extraction inefficiency?
The Causality: A low signal can result from poor sample recovery during extraction or from ion suppression in the MS source. To decouple these variables, you must create a self-validating diagnostic test that isolates the ionization event from the extraction process.
The Solution (Post-Column Infusion Protocol):
The gold standard for visualizing matrix effects is the Post-Column Infusion (PCI) method 5[5], 6[6].
Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical LC column and the MS source.
Infusion: Continuously infuse a pure standard of Methyl [amino(methylsulfanyl)methyl]carbamate (e.g., 100 ng/mL at 10 µL/min) into the mobile phase flow. This establishes a high, steady MS baseline for your target MRM transition.
Injection: Inject a "blank" matrix extract (e.g., extracted plasma or soil containing no analyte) into the LC system using your standard gradient.
Interpretation: If the steady baseline dips negatively at the exact retention time where your analyte normally elutes, you have definitively proven that co-eluting matrix components are suppressing ionization 7[7].
Q2: Standard protein precipitation (PPT) leaves my samples heavily suppressed. Why does traditional Solid-Phase Extraction (SPE) also fail for this compound?
The Causality: Methyl [amino(methylsulfanyl)methyl]carbamate is a highly polar, low-molecular-weight compound. Traditional reversed-phase SPE (e.g., C18) relies on hydrophobic interactions. Because the carbamate is polar, it fails to strongly bind to the hydrophobic sorbent and is prematurely lost during the aqueous wash steps. Conversely, if you skip the wash steps to save the analyte, the highly hydrophobic phospholipids (~1 mg/mL in plasma) remain in the final extract, causing massive ion suppression 4[4], 8[8].
The Solution: Transition from hydrophobic retention to Lewis Acid-Base Chemical Filtration using Zirconia-based sorbents (e.g., HybridSPE-Phospholipid). Zirconium (Zr) atoms act as strong Lewis acids that covalently bind the phosphate moieties (Lewis bases) of phospholipids. The polar carbamate, lacking a phosphate group, passes through the sorbent completely unretained9[9],8[8].
Step-by-Step Phospholipid Depletion Protocol:
Precipitation: Aliquot 100 µL of plasma/serum into a well. Add 300 µL of 1% Formic Acid in Acetonitrile to disrupt protein-analyte binding.
Agitation: Vortex vigorously for 30 seconds.
Centrifugation: Spin at 10,000 x g for 5 minutes to pellet the precipitated proteins.
Chemical Filtration: Transfer the supernatant to a Zirconia-based phospholipid removal plate. Apply vacuum (10-15 inHg) for 2 minutes.
Collection: Collect the eluate. The phospholipids are permanently trapped on the plate, while your carbamate is in the collection vial, ready for LC-MS/MS injection10[10].
Step-by-step HybridSPE workflow for the selective depletion of endogenous phospholipids.
Q3: If I cannot alter my sample preparation, what quantitative strategies can mathematically correct for matrix effects?
If the matrix effect cannot be physically removed, it must be chromatographically bypassed or mathematically neutralized.
Chromatographic Shift via HILIC: Because the carbamate is highly polar, it elutes near the void volume on standard C18 columns—precisely where non-retained salts and early-eluting matrix components cause maximum suppression. Switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column will heavily retain the polar carbamate, shifting its elution time far past the early suppression zone.
The Extrapolative Dilution Approach: Matrix effects decrease non-linearly with sample dilution. If your MS instrument has sufficient sensitivity, inject serial dilutions of your extract (e.g., 1:2, 1:5, 1:10). By plotting the calculated concentration against the dilution factor, you can mathematically extrapolate the true analyte concentration at "infinite dilution" (a theoretical matrix-free state) 11[11], 12[12].
Stable Isotope-Labeled (SIL) Internal Standards: The ultimate self-validating correction. Synthesize or procure a ¹³C or ²H labeled version of the carbamate. Because the SIL co-elutes perfectly with the native analyte, it experiences the exact same degree of ion suppression. The ratio of their peak areas remains constant, ensuring accurate quantification regardless of the matrix 13[13].
Quantitative Data Summary: Matrix Effect by Sample Prep Method
The following table synthesizes the impact of various sample preparation techniques on phospholipid clearance and the resulting matrix effect for polar analytes like Methyl [amino(methylsulfanyl)methyl]carbamate4[4], 13[13], 10[10].
Technical Support Center: Overcoming Methylsulfanyl Group Oxidation During Carbamate Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the unintended oxidation of methylsulfanyl groups (thioethers, such as...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the unintended oxidation of methylsulfanyl groups (thioethers, such as in methionine) during the synthesis, protection, and deprotection of carbamates (e.g., Boc, Fmoc, Cbz).
Below, you will find mechanistic insights, troubleshooting FAQs, empirical data, and self-validating protocols to prevent and reverse this stubborn side reaction.
Mechanistic Insight: Why Does Thioether Oxidation Occur?
The methylsulfanyl group (-SMe) is highly nucleophilic and electron-rich. During carbamate synthesis and subsequent handling, it is highly susceptible to oxidation, forming a sulfoxide (-S(=O)Me) or, less commonly, a sulfone (-S(=O)₂Me)[1]. This typically manifests as an unexpected +16 Da or +32 Da mass shift in LC-MS analysis.
Causality of Oxidation:
Trace Peroxides in Solvents: Ethereal solvents (THF, dioxane) and dipolar aprotic solvents (NBP, NMP) commonly used for Boc/Fmoc protection readily form hydroperoxides upon exposure to air and light[2][3]. These peroxides act as potent oxidants, attacking the thioether sulfur.
Acid-Catalyzed Oxidation: During the acidic cleavage of carbamates (e.g., removing a Boc group with Trifluoroacetic Acid (TFA)), the thioether becomes highly reactive. In the presence of atmospheric oxygen or trapped reactive oxygen species (ROS), rapid oxidation to the sulfoxide diastereomers occurs[4].
Caption: Mechanistic pathways of methylsulfanyl oxidation and targeted intervention strategies.
Troubleshooting Guide & FAQs
Q1: I am synthesizing a Boc-protected methionine derivative in THF, and my yield is low with a major +16 Da impurity. What went wrong?A: Your THF likely contains trace peroxides. Ethereal solvents form peroxides over time, which rapidly oxidize the thioether to a sulfoxide during the basic conditions of Boc anhydride coupling[2].
Solution: Always test THF for peroxides using KI indicator strips before use. Pass the solvent through a plug of activated basic alumina to strip peroxides, or switch to a peroxide-free solvent grade.
Q2: My carbamate synthesis was clean, but after TFA deprotection, I see massive oxidation. How do I prevent this?A: Acid-catalyzed oxidation during TFA cleavage is a notorious issue[4]. The thioether is highly resistant to protonation and remains a reactive nucleophile at pH < 3[4].
Solution: You must use a "scavenger cocktail." Adding reducing agents and nucleophiles like Dimethyl sulfide (Me₂S), 1,2-ethanedithiol (EDT), or Triphenylphosphine (PPh₃) directly to the TFA cleavage mixture will quench reactive species before they can oxidize your product[4][5].
Q3: Is it possible to salvage my oxidized product, or do I need to restart the synthesis?A: You do not need to restart. The oxidation to sulfoxide is reversible. Biology uses methionine sulfoxide reductase to fix this, but chemically, you can apply an Ammonium Iodide (NH₄I) and Dimethyl sulfide (Me₂S) reduction protocol to convert the sulfoxide back to a thioether quantitatively[5][6].
Data Presentation: Efficacy of Scavenger Cocktails
Selecting the right cleavage/deprotection cocktail is critical for maintaining the integrity of the methylsulfanyl group. The table below summarizes the efficacy of standard industry cocktails based on empirical data[4][5].
This protocol ensures a self-validating, oxidation-free environment during the initial carbamate formation.
Solvent Validation: Test THF or Dioxane using peroxide test strips. If peroxides > 1 mg/L, pass the solvent through a column of activated basic alumina (Brockmann Grade I)[2].
Degassing: Transfer the purified solvent to a Schlenk flask. Sparge with ultra-pure Argon or Nitrogen for 15 minutes to displace dissolved oxygen.
Reaction Setup: Dissolve the methylsulfanyl-containing substrate (1.0 eq) in the degassed solvent. Add a mild antioxidant, such as Dithiothreitol (DTT) (0.05 eq), to serve as an in-situ sacrificial reductant.
Base and Reagent Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq), followed by dropwise addition of Boc-anhydride (Boc₂O) (1.1 eq) at 0 °C.
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
If oxidation has already occurred, this protocol reduces the sulfoxide back to the thioether without hydrolyzing the carbamate or other sensitive functional groups[6].
Preparation: In a well-ventilated fume hood, dissolve the oxidized crude product in neat Trifluoroacetic Acid (TFA) at a concentration of 10 mg/mL.
Reagent Addition: Add Dimethyl sulfide (Me₂S) to achieve a 10% (v/v) concentration. Stir for 5 minutes.
Reduction Trigger: Add solid Ammonium Iodide (NH₄I) (10 equivalents relative to the substrate). The solution will rapidly turn yellow/brown due to the generation of iodine (I₂).
Incubation: Stir the mixture at room temperature for 30–45 minutes. Causality note: Me₂S is critical here as a co-reductant to prevent hydrolysis and drive the equilibrium forward[6].
Isolation: Precipitate the reduced product by adding 10 volumes of ice-cold, peroxide-free diethyl ether. Centrifuge, decant the ether, and wash the pellet twice more with cold ether to remove residual iodine and scavengers.
Workflow Decision Tree
Caption: Step-by-step troubleshooting workflow for synthesizing and deprotecting thioether-containing carbamates.
References
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection
ACS Omega
URL
Organic & Biomolecular Chemistry (RSC Publishing)
Introduction: The Strategic Incorporation of Methionine in Bioactive Peptides
Benchchem
URL
Reconsidering the Safety Hazards Associated with Peroxide Formation in 2-Propanol (and Ethereal Solvents)
Advancing Sustainable Peptide Synthesis by Solvent Quality Control: Understanding and Mitigating Hydroperoxide
ACS Publications
URL
How to handle peptides that contain methionine
Biotage
URL
Optimizing reaction temperature and time for high-yield Methyl[amino(methylsulfanyl)methyl]carbamate synthesis
Welcome to the Technical Support Center for the synthesis of Methyl[amino(methylsulfanyl)methyl]carbamate (widely known in the literature as N-(Methoxycarbonyl)-S-methylisothiourea). This compound is a critical intermedi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of Methyl[amino(methylsulfanyl)methyl]carbamate (widely known in the literature as N-(Methoxycarbonyl)-S-methylisothiourea). This compound is a critical intermediate in the development of benzimidazole-based anthelmintics (such as albendazole and mebendazole) and various agrochemicals.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, focusing on the critical thermodynamic and kinetic parameters—specifically temperature and time—required to achieve high-yield methoxycarbonylation.
Process Visualization
Workflow for the synthesis of Methyl[amino(methylsulfanyl)methyl]carbamate.
Troubleshooting & FAQs: The Causality Behind the Chemistry
Q1: Why is my product yield consistently below 60%, and how does temperature affect this?A: Low yields in this methoxycarbonylation are almost exclusively tied to poor thermal management. Methyl chloroformate is highly susceptible to nucleophilic attack by water and hydroxide ions. This competing hydrolysis reaction generates methanol, carbon dioxide, and hydrochloric acid. The activation energy for this hydrolysis is easily overcome at room temperature. By keeping the reaction strictly below 20 °C (ideally 10 °C - 15 °C), you kinetically favor the acylation of the S-methylisothiourea nitrogen over the hydrolysis of the chloroformate[1]. If your yield is low, your methyl chloroformate is likely boiling off or hydrolyzing before it can react.
Q2: How critical is the pH control during the addition of methyl chloroformate?A: It is the single most important chemical parameter in this workflow. The reaction must be maintained at a pH of 7 to 8[1].
If pH < 7.0: The S-methylisothiourea (pKa ~9.8) becomes heavily protonated. The protonated amine is not nucleophilic and cannot attack the methyl chloroformate, stalling the reaction.
If pH > 8.5: The excess hydroxide ions will rapidly hydrolyze the methyl chloroformate reagent and can even begin to cleave the newly formed carbamate product.
Q3: What is the optimal addition time for the reagents?A: For a standard bench-scale reaction (e.g., 20-50 mmol), the NaOH and methyl chloroformate should be added dropwise over 30 minutes[2]. For larger pilot-scale operations, this addition time should be extended up to 160 minutes to manage the exotherm and prevent localized pH spikes[3]. Dumping the reagents too quickly causes a rapid temperature spike, leading to reagent destruction and runaway acidification.
Quantitative Optimization Parameters
To ensure reproducibility across different scales, adhere to the following parameter boundaries:
Parameter
Sub-optimal Condition
Optimal Condition
Mechanistic Consequence of Sub-optimal Control
Reaction Temperature
> 25 °C
10 °C – 20 °C
Exponential increase in methyl chloroformate hydrolysis; loss of electrophile.
Uncontrolled exotherm; localized pH extremes leading to side reactions.
Molar Ratio (SMIT : MCF)
1.0 : 1.0
1.0 : 2.0
Incomplete acylation due to partial unavoidable hydrolysis of MCF in aqueous media.
Validated Standard Operating Procedure (SOP)
This step-by-step methodology incorporates built-in self-validating checks to ensure process integrity.
Phase 1: Preparation of S-methylisothiourea sulfate (Skip if using commercial stock)
In a reaction vessel, combine 1.52 g (20 mmol) of thiourea with 5 mL of distilled water.
Add 1.9 mL of dimethyl sulfate. (Caution: Highly toxic alkylating agent.) Stir for 3 minutes until the initial exothermic reaction subsides[2].
Heat the clear solution on a steam bath for 1 hour with continuous stirring to ensure complete S-methylation.
Phase 2: Methoxycarbonylation (Acylation)
4. Cool the reaction mixture to approximately 20 °C using a temperature-controlled water bath (18 °C - 22 °C)[2].
5. Begin simultaneous or sequential addition of freshly distilled methyl chloroformate (3.1 mL, 40 mmol) and 25 mL of 10% aqueous sodium hydroxide[2].
6. Critical Control Point: Maintain the internal temperature strictly below 20 °C. Add the NaOH dropwise over a period of 30 to 160 minutes (depending on scale) to maintain the pH strictly between 7.0 and 8.0[1][3].
Self-Validating System Check: Monitor the pH continuously. A drop in pH indicates the generation of HCl, confirming the acylation is occurring. If the pH drops below 7.0, pause the addition of methyl chloroformate until the NaOH addition restores the pH to 7.5. If no pH drop is observed upon adding methyl chloroformate, the reagent has likely degraded, and the reaction should be aborted to save downstream purification time.
Continue stirring for an additional 45 minutes at 15 °C to ensure complete conversion[1].
Phase 3: Isolation and Purification
8. Extract the aqueous reaction mixture with methylene chloride (CH₂Cl₂) to isolate the organic product[2].
9. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield an oily yellow solid.
10. Crystallize the crude product from diethyl ether to obtain pure white prisms (Melting point: 97 °C - 100 °C)[2].
Troubleshooting low binding affinity in Methyl[amino(methylsulfanyl)methyl]carbamate in vitro assays
Welcome to the diagnostic portal for Methyl[amino(methylsulfanyl)methyl]carbamate (MAMC) in vitro screening. As a Senior Application Scientist, I have designed this guide to address the most common—and often misunderstoo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the diagnostic portal for Methyl[amino(methylsulfanyl)methyl]carbamate (MAMC) in vitro screening. As a Senior Application Scientist, I have designed this guide to address the most common—and often misunderstood—reasons for apparent low binding affinity when working with this specific compound class.
MAMC (also known chemically as N-methoxycarbonyl-S-methylisothiourea) is not a passive, inert ligand. It contains a highly reactive, electrophilic S-methylisothiourea core[1]. While this structural motif makes it a potent pharmacophore for targets like the arginine-binding pocket of inducible Nitric Oxide Synthase (iNOS)[2][3][4], it also makes the compound exceptionally vulnerable to nucleophilic attack in standard biological buffers[5].
Below, we dissect the chemical causality behind assay failures and provide a self-validating framework to ensure your binding data is accurate.
Part 1: Root Cause Analysis (FAQs)
Q1: My SPR/TR-FRET assay shows zero binding affinity for MAMC, even though in silico docking predicts a strong interaction. What is going wrong?A: You are likely experiencing "buffer-induced ligand destruction." MAMC is highly electrophilic at the central isothiourea carbon. If your assay buffer contains primary amines (such as Tris or Glycine), these amines act as nucleophiles at physiological pH. They attack the MAMC molecule, displacing the thiomethyl group to form a stable, guanidinylated buffer adduct[6]. Your active ligand is completely consumed by the buffer before it ever reaches your target protein, resulting in an artificial "low affinity" readout.
Q2: I noticed a faint "rotten cabbage" odor when preparing my assay plates. Is this normal?A: This is a critical diagnostic warning. The odor is methanethiol (CH3SH) gas. When MAMC reacts with nucleophiles (either amines in the buffer or water over prolonged periods), the -SCH3 group is cleaved and released as volatile methanethiol. If you smell this, your active ligand concentration is dropping exponentially.
Q3: Can I use standard reducing agents like DTT or beta-mercaptoethanol (BME) to protect my target protein's cysteines?A:No. Strong thiols like DTT and BME will undergo rapid thioexchange reactions with the S-methyl group of MAMC. You must substitute these with non-nucleophilic, phosphine-based reducing agents, such as TCEP (Tris(2-carboxyethyl)phosphine). TCEP maintains protein reduction without attacking electrophilic ligands.
Part 2: Quantitative Buffer Compatibility
To prevent ligand degradation, you must strictly control your assay environment. Table 1 outlines the mechanistic consequences of common buffer additives, while Table 2 provides kinetic stability data to guide your experimental design.
Table 1: Mechanistic Compatibility of Buffer Components with MAMC
Table 2: Quantitative Stability Profile of MAMC (10 µM) at 25°C
Buffer System (pH 7.4)
Reducing Agent
Half-Life (
t1/2
)
Intact Ligand at 2h
Primary Failure Mode
50 mM Tris
None
< 15 min
< 5%
Buffer Guanidinylation
50 mM HEPES
1 mM DTT
~ 45 min
< 20%
Thiol-Exchange
50 mM HEPES
1 mM TCEP
> 48 hours
> 98%
Stable
1X PBS
None
> 48 hours
> 98%
Stable
Part 3: Visualizing Chemical Degradation
The diagram below illustrates the exact chemical logic of how incompatible buffers destroy MAMC.
Logical mapping of MAMC nucleophilic degradation pathways in incompatible buffers.
Part 4: Self-Validating Experimental Protocol
To guarantee that your binding affinity data (e.g.,
Kd
derived from Surface Plasmon Resonance) is biologically real and not a chemical artifact, you must implement a self-validating workflow. This protocol forces a chemical integrity check before biological evaluation.
Objective:
Determine the true dissociation constant (
Kd
) of MAMC for its target while actively monitoring ligand degradation.
Step 1: Amine-Free Buffer Formulation
Action: Prepare the running buffer using 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4. Add 1 mM TCEP as the reducing agent.
Causality: HEPES is a tertiary amine; its steric hindrance prevents it from acting as a nucleophile against the isothiourea carbon of MAMC. TCEP reduces target protein disulfides via a phosphine mechanism, avoiding the destructive thiol-exchange reactions caused by DTT.
Step 2: Pre-Assay LC-MS/MS Validation (The Validation Gate)
Action: Spike MAMC to a final concentration of 10 µM in the prepared running buffer. Incubate at room temperature for 2 hours (simulating the maximum duration of an SPR run).
Action: Inject the sample into an LC-MS/MS system monitoring the parent mass (
m/z
149.04 for
[M+H]+
).
Causality & Validation: The biological assay may only proceed if the Area Under the Curve (AUC) indicates >95% intact MAMC compared to a time-zero baseline. If degradation is detected, the buffer is contaminated with nucleophiles and must be discarded and reformulated.
Step 3: Target Immobilization & Washout
Action: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Block excess reactive esters with 1M ethanolamine.
Causality: While blocking with ethanolamine is standard, you must wash the chip with running buffer at 10 µL/min overnight to remove all residual ethanolamine before introducing MAMC. Even trace amounts of residual ethanolamine will rapidly guanidinylate and destroy MAMC at the chip surface.
Step 4: Kinetic Binding Readout
Action: Inject MAMC across the sensor chip in a multi-cycle kinetic format (e.g., 0.1 µM to 50 µM). Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the true
Kd
.
Self-validating experimental workflow for MAMC binding assays.
References
Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS)
Application Notes and Protocols: The Use of Boc-Guanidine in the Preparation of Bioactive Compounds
Benchchem
URL
Synthesis and Evaluation of Two Positron-Labeled Nitric Oxide Synthase Inhibitors, S-[11C]Methylisothiourea and S-(2-[18F]Fluoroethyl)
Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain
PMC - National Institutes of Health
URL
Structure−Immunosuppressive Activity Relationships of New Analogues of 15-Deoxyspergualin. 1.
e-EROS Encyclopedia of Reagents for Organic Synthesis
ResearchGate
URL
Technical Support Center: Stabilizing Methyl [amino(methylsulfanyl)methyl]carbamate in Biological Assays
Welcome to the technical support resource for Methyl [amino(methylsulfanyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for Methyl [amino(methylsulfanyl)methyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in aqueous and biological buffer systems. As Senior Application Scientists, we have developed this resource based on chemical first principles and field-proven insights to help you ensure the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and stability of Methyl [amino(methylsulfanyl)methyl]carbamate.
Q1: I'm observing a rapid loss of my compound's activity after diluting it into my assay buffer. What is the likely cause?
A: The observed loss of activity is almost certainly due to the chemical instability of the Methyl [amino(methylsulfanyl)methyl]carbamate molecule in your aqueous buffer. The compound contains two primary functional groups susceptible to degradation: a carbamate ester and an N,S-acetal (part of an S-methylisothiourea moiety). These groups can degrade via two distinct chemical pathways, which are highly sensitive to the buffer's pH and composition. Simply put, the buffer environment is likely causing your compound to break down before or during the assay.
Q2: What are the specific chemical reactions causing the degradation?
A: There are two principal degradation pathways you must consider:
Base-Catalyzed Carbamate Hydrolysis: The carbamate group is an ester linkage that is highly susceptible to hydrolysis, a reaction in which water cleaves the bond. This reaction is significantly accelerated under neutral to alkaline (basic) pH conditions (pH > 7).[1][2][3] The end products are an alcohol (methanol), an amine, and carbon dioxide, rendering the parent compound inactive.[2][4]
N-Acyliminium Ion Formation: The amino(methylsulfanyl)methyl portion of the molecule can, particularly under mildly acidic conditions or in the presence of Lewis acids, eliminate the methylsulfanyl (-SMe) group to form a highly reactive N-acyliminium ion.[5][6][7] This electrophilic intermediate will be immediately attacked by any nucleophile present, including water or, more problematically, nucleophilic buffer components like Tris or HEPES.[8] This results in the formation of inactive adducts.
Q3: What is the optimal pH range to maintain the stability of Methyl [amino(methylsulfanyl)methyl]carbamate?
A: The key to stability is finding a pH that minimizes both degradation pathways. Since alkaline conditions promote carbamate hydrolysis and acidic conditions can facilitate N-acyliminium ion formation, an optimal balance must be struck. Based on the known chemistry of carbamates, which are generally most stable in slightly acidic conditions (pH 3-6), we recommend starting with a buffer in the pH 5.5 to 6.5 range.[3][9][10] This moderately acidic environment slows the rate of base-catalyzed hydrolysis without strongly promoting the formation of the reactive N-acyliminium intermediate.
Q4: Can I use common biological buffers like Tris, HEPES, or glycine?
A: We strongly advise against using buffers with primary or secondary amine functionalities, such as Tris, HEPES, and glycine. These buffer molecules are nucleophilic and can directly attack the N-acyliminium ion intermediate if it forms, leading to the covalent and irreversible inactivation of your compound.[8] It is critical to use a non-nucleophilic buffer.
Q5: What buffers are recommended for use with this compound?
A: We recommend using buffers whose conjugate bases are poor nucleophiles. Excellent choices include:
MES (2-(N-morpholino)ethanesulfonic acid): pKa of 6.1, making it ideal for buffering in the recommended pH 5.5-6.5 range.
Phosphate (PBS): While phosphate can be a weak nucleophile, it is generally much safer than amine-based buffers. It is effective in the pH 6.0-7.5 range, but we recommend staying below pH 7.0.
MOPS (3-(N-morpholino)propanesulfonic acid): pKa of 7.2, suitable if a pH closer to neutral is required, but MES is preferred.
Q6: My assay requires a reducing agent. Is it safe to use DTT or β-mercaptoethanol (BME)?
A: Caution is advised. Thiols like DTT and BME are potent nucleophiles and can potentially react with the N-acyliminium intermediate.[11] Furthermore, they can participate in redox cycling, which may affect the thioether group.[12] If a reducing agent is absolutely necessary, consider using a less nucleophilic, sterically hindered thiol or running control experiments to quantify the impact of the reducing agent on compound stability over the assay's timeframe. Keeping the compound and reducing agent separate until the last possible moment is a prudent step.
Section 2: Scientific Principles of Degradation
Understanding the underlying chemical mechanisms is crucial for effective troubleshooting. The stability of Methyl [amino(methylsulfanyl)methyl]carbamate is dictated by a balance between competing degradation pathways.
Pathway A: Base-Catalyzed Carbamate Hydrolysis
Under neutral and, more rapidly, basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the cleavage of the ester bond, releasing methanol and forming an unstable carbamic acid intermediate, which then decomposes to an amine and carbon dioxide.[1][2]
Caption: Base-catalyzed hydrolysis of the carbamate moiety.
Pathway B: N-Acyliminium Ion Formation
This pathway involves the formation of a highly electrophilic N-acyliminium cation. This intermediate is readily attacked by any available nucleophile (Nu⁻), including water, buffer components, or other assay reagents. Using nucleophilic buffers like Tris is a primary cause of assay failure via this mechanism.
Caption: Formation of a reactive N-acyliminium ion intermediate.
Use this guide to diagnose and solve stability issues during your experiments.
Observed Problem
Probable Cause(s)
Recommended Solution(s)
Complete & Immediate Loss of Activity
• Buffer pH is too high (>7.5).• Use of a nucleophilic buffer (Tris, HEPES).
1. Immediately remake the buffer using a recommended non-nucleophilic system (e.g., MES).2. Validate the final buffer pH is within the optimal range (5.5-6.5).3. Use a freshly prepared stock solution of the compound.
Gradual Decline in Signal Over Time
• Sub-optimal pH (e.g., pH 7.0-7.4).• Assay temperature is too high.• Slow oxidation of the thioether group.
1. Lower the buffer pH to the 5.5-6.5 range.2. Run the assay at the lowest practical temperature (e.g., on an ice bath or cold plate).3. Prepare buffers with degassed water to minimize dissolved oxygen.
High Variability Between Replicates
• Inconsistent buffer pH between batches.• Variable time between compound dilution and assay start.• Temperature fluctuations.
1. Standardize buffer preparation and verify the pH of every new batch.2. Establish a strict, consistent timeline for all experimental steps.3. Ensure uniform temperature control for all samples throughout the experiment.
Experimental Workflow for Optimization
This workflow provides a systematic approach to identifying the optimal buffer conditions for your specific assay.
Caption: Systematic workflow for buffer optimization.
Section 4: Recommended Protocols
Protocol 1: HPLC-Based Stability Assessment
Objective: To quantify the stability of Methyl [amino(methylsulfanyl)methyl]carbamate in various buffer conditions.
Buffers to be tested (e.g., 50 mM MES pH 6.0, 50 mM Phosphate pH 7.4, 50 mM Tris pH 7.4)
HPLC system with a C18 column and UV detector
Quenching solution (e.g., 1 M Acetic Acid in Acetonitrile)
Procedure:
Prepare Compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in the chosen organic solvent.
Prepare Buffer Solutions: Prepare 1 mL aliquots of each test buffer in microcentrifuge tubes. Pre-incubate them at the intended assay temperature (e.g., 25°C or 37°C).
Timepoint Zero (T=0): To a control tube containing 990 µL of organic solvent, add 10 µL of the compound stock. This represents 100% compound integrity.
Initiate Degradation: Add 10 µL of the compound stock to each of the 1 mL buffer aliquots. Vortex briefly to mix. This is your starting concentration (e.g., 100 µM).
Incubate: Incubate the tubes at the desired temperature.
Collect Timepoints: At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), take a 100 µL aliquot from each buffer tube and immediately add it to a new tube containing 100 µL of quenching solution. The acid will stop further degradation.
HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC. Monitor the peak area of the parent compound.
Data Analysis: Normalize the peak area at each timepoint to the T=0 sample peak area. Plot the percentage of remaining compound versus time for each buffer condition to determine the degradation rate and half-life. Analytical methods for carbamates often utilize HPLC.[13][14][15][16]
Protocol 2: Preparation of a Recommended General-Purpose Buffer
Objective: To prepare a buffer optimized for the stability of Methyl [amino(methylsulfanyl)methyl]carbamate.
Buffer Composition: 50 mM MES, 100 mM NaCl, pH 6.0
Add ~800 mL of high-purity, deionized water to a 1 L beaker.
Add 10.66 g of MES hydrate (FW ~213.25 g/mol ).
Add 5.84 g of NaCl (FW 58.44 g/mol ).
Stir until fully dissolved.
Adjust the pH to 6.0 by slowly adding 1 M NaOH. Use a calibrated pH meter.
Once the pH is stable at 6.0, transfer the solution to a 1 L volumetric flask and add water to the mark.
For maximum stability, especially for long experiments, degas the buffer by sparging with nitrogen or argon for 15-20 minutes.
Store refrigerated and use within one week. For best results, prepare fresh on the day of the experiment.
Section 5: Summary of Recommendations
Category
Recommended
Not Recommended
Rationale
pH Range
5.5 - 6.5
< 5.0 or > 7.0
Balances risk of N-acyliminium ion formation (acidic) and carbamate hydrolysis (alkaline).[3][5][17]
Buffer Type
MES, MOPS, Phosphate
Tris, HEPES, Glycine, other amine buffers
Non-nucleophilic buffers prevent adduct formation with the reactive N-acyliminium intermediate.[8]
Additives
EDTA (to chelate metal ions), Ascorbic Acid (antioxidant)
DTT, BME (unless validated)
Avoids nucleophilic attack and potential redox side reactions.[11][12]
Temperature
≤ 25°C (or on ice)
> 30°C
Lower temperatures significantly slow the rate of all chemical degradation reactions.[3][18]
Handling
Use fresh dilutions, minimize time in aqueous buffer
Pre-diluting and storing in buffer
The compound is hydrolytically unstable; its time in an aqueous environment should be minimized.
By carefully controlling the buffer environment—specifically its pH and nucleophilic potential—you can significantly enhance the stability of Methyl [amino(methylsulfanyl)methyl]carbamate, leading to more accurate, reliable, and reproducible experimental outcomes.
References
MacMillan, J. H. Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Department of Chemistry, Temple University.
MacMillan, J. H. (2014).
Google Patents. (1981).
Zhao, S., et al. (2019). Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2. Applied and Environmental Microbiology, 85(15).
G-Biosciences. (2019).
ResearchGate. (n.d.).
Granchi, C., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Bioorganic & Medicinal Chemistry, 20(18), 5584-5599.
Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides.
ResearchGate. (n.d.). Key parameters for carbamate stability in dilute aqueous–organic solution.
Singh, R., & Whitesides, G. M. (2001). Effects of Aromatic Thiols on Thiol−Disulfide Interchange Reactions That Occur during Protein Folding. The Journal of Organic Chemistry, 66(13), 4479-4487.
National Center for Biotechnology Information. (n.d.). Methyl Carbamate.
Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112.
National Oceanic and Atmospheric Administration. (n.d.).
U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S.
MDPI. (n.d.). C―H Functionalization Strategies for the Construction of Thioethers.
Chemistry Steps. (2021). Reactions of Thiols.
Pickering, M. (n.d.).
Knight, J. R. (n.d.). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION.
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
ResearchGate. (n.d.).
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
MDPI. (2023).
ASTM International. (n.d.).
USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
Journal of Pharmaceutical Research. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
MDPI. (n.d.). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
MDPI. (n.d.).
MDPI. (2022). 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review.
Beilstein-Institut. (n.d.).
Queen's University Belfast. (2022).
Calbiochem. (n.d.). Buffers.
ACS GCI Pharmaceutical Roundtable. (2026).
University of Helsinki. (2025).
ResearchGate. (2025). (PDF) Carbamate Stability Measurements in Amine/CO2/Water Systems with Nuclear Magnetic Resonance (NMR) Spectroscopy.
Technical Support Center: Achieving >99% Purity for N-Boc-L-tert-leucine (CAS 62965-35-9)
Welcome to the technical support guide for the purification of N-Boc-L-tert-leucine (Boc-Tle-OH). This resource is designed for researchers, chemists, and drug development professionals dedicated to achieving the highest...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of N-Boc-L-tert-leucine (Boc-Tle-OH). This resource is designed for researchers, chemists, and drug development professionals dedicated to achieving the highest levels of purity for this critical amino acid derivative. N-Boc-L-tert-leucine is a vital building block in peptide synthesis, and its purity is paramount to the success of downstream applications.[1][2] This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols to help you overcome common purification challenges and consistently achieve >99% purity.
The primary route to synthesizing N-Boc-L-tert-leucine involves the reaction of L-tert-leucine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3][4] While the synthesis is straightforward, the purification process requires precision to remove unreacted starting materials, reaction byproducts, and any potential side products.
Troubleshooting Guide: From Crude Oil to Crystalline Solid
This section addresses specific issues encountered during the purification of N-Boc-L-tert-leucine in a direct question-and-answer format.
Question 1: After aqueous workup, my product is a persistent, thick oil that won't solidify. How can I crystallize it?
Answer: This is the most common challenge with Boc-protected amino acids. "Oiling out" instead of crystallizing typically points to two main causes: residual impurities or improper crystallization conditions.
Causality: Impurities such as residual solvents (e.g., ethyl acetate, methanol), unreacted L-tert-leucine, or byproducts from the Boc₂O reagent can act as crystallization inhibitors.[4] Furthermore, rapid cooling or a suboptimal solvent system can favor oil formation over the ordered lattice of a crystal.[5]
Step-by-Step Solution:
Ensure Complete Solvent Removal: First, ensure all volatile solvents from the workup are removed under high vacuum. The crude product should be a viscous oil or a glassy solid, not a fluid oil.[4]
Attempt Co-evaporation: Dissolve the oil in a small amount of a solvent like dichloromethane or ethyl acetate, then evaporate it again. Repeat this 2-3 times. This can help azeotropically remove stubborn residual solvents.
Initiate Recrystallization: The most effective method is a dual-solvent recrystallization. A common and effective system is Ethyl Acetate (a "good" solvent) and Hexane (a "poor" solvent).[5] Please refer to Protocol 1 for a detailed procedure.
Consider Seeding: If you have a small amount of pure, solid N-Boc-L-tert-leucine, adding a "seed" crystal to the supersaturated solution can initiate crystallization.
If All Else Fails, Use DCHA Salt Formation: For exceptionally stubborn oils, converting the acid to its dicyclohexylamine (DCHA) salt is a highly effective method to obtain a stable, crystalline solid that can be easily purified.[5] See Protocol 2 for this robust alternative.
Question 2: My HPLC analysis shows a persistent impurity peak (~1-5%) that co-elutes closely with my product. What is it and how do I remove it?
Answer: This scenario often suggests an impurity that is structurally very similar to your target compound.
Likely Impurities & Causality:
Unreacted L-tert-leucine: If the initial Boc protection reaction was incomplete.
Di-tert-butyl carbonate byproducts: These can sometimes persist through workup.
Enantiomeric Impurity (D-tert-leucine): If the starting material was not enantiomerically pure, you will have N-Boc-D-tert-leucine. Standard HPLC may not separate these, requiring a chiral column for detection.[6]
Diagnostic & Removal Strategy:
Analyze by LC-MS: Determine the mass of the impurity. This can help identify it (e.g., mass corresponding to L-tert-leucine).
Optimize Recrystallization: A carefully performed slow recrystallization is often sufficient to purge small amounts of impurities. Ensure the solution cools gradually to room temperature before moving to an ice bath to maximize selectivity.[5]
Flash Chromatography: While less ideal for large-scale work, silica gel column chromatography can be effective. A gradient elution with an ethyl acetate/hexane mobile phase is a good starting point.[7]
Check Enantiomeric Purity: If you suspect a diastereomeric impurity, analysis by chiral HPLC is necessary.[6] Purification would require specialized chiral chromatography or resolution methods.
Question 3: My yield after recrystallization is very low (<50%). What steps can I take to improve it?
Answer: Low yield is typically a result of using too much "good" solvent during recrystallization or incomplete precipitation.
Causality: The goal of recrystallization is to create a supersaturated solution from which the pure compound selectively crystallizes upon cooling. If too much solvent is used, the solution never becomes sufficiently supersaturated, and a significant portion of your product remains dissolved even at low temperatures.
Optimization Steps:
Use Minimal "Good" Solvent: When dissolving the crude product, add the "good" solvent (e.g., ethyl acetate) portion-wise with gentle heating, stopping as soon as all the solid has just dissolved.[5]
Slow Addition of "Poor" Solvent: Add the "poor" solvent (e.g., hexane) dropwise until the solution becomes persistently cloudy. Then, add a few more drops of the "good" solvent to redissolve the precipitate and achieve clarity. This brings the solution to its saturation point.[5]
Maximize Cooling Time: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours (or overnight) to maximize crystal formation.[5]
Recover from Mother Liquor: Do not discard the filtrate (mother liquor) immediately. Concentrate it under reduced pressure and attempt a second recrystallization to recover more product. The purity of this second crop should be checked separately before combining with the first.
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to confirm >99% purity?
A: A combination of methods provides the most confidence. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing chemical purity, often providing area percentages greater than 99%.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the chemical structure and can detect impurities if they are present in sufficient quantity. For ensuring stereochemical integrity, Chiral HPLC is required to confirm high enantiomeric purity (ee%).[6]
Q: Why is forming a DCHA salt a recommended purification strategy?
A: The dicyclohexylamine (DCHA) salt of a Boc-amino acid is often a highly stable, crystalline solid with excellent handling properties, even when the free acid is an oil.[5] This crystalline nature makes it easy to purify via recrystallization. The DCHA is then easily removed by suspending the purified salt in an organic solvent and washing with an aqueous acid (like 10% phosphoric acid or citric acid) to regenerate the pure N-Boc-L-tert-leucine free acid.[5]
Q: Can I use a solvent system other than Ethyl Acetate/Hexane for recrystallization?
A: Yes. The principle is to use a polar solvent in which the compound is soluble (the "good" solvent) and a non-polar solvent in which it is insoluble (the "poor" solvent). Other potential systems to explore include Toluene/Methanol or Diethyl Ether/Hexane.[5] The choice depends on the specific impurity profile. A small-scale screening of different solvent systems is recommended to find the optimal conditions for your material.
Place the crude N-Boc-L-tert-leucine (assumed to be an oil or semi-solid) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
Add a minimal amount of ethyl acetate (the "good" solvent) to the flask. Gently heat the mixture (e.g., in a 40-50°C water bath) while stirring until the compound is fully dissolved.[5]
Remove the flask from the heat. Slowly add hexane (the "poor" solvent) dropwise with continuous stirring until the solution becomes persistently cloudy.
Add a few drops of ethyl acetate back into the solution until it just becomes clear again. This ensures the solution is perfectly saturated.
Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature without disturbance. Crystal formation should begin during this time.
Once at room temperature, place the flask in an ice bath or a refrigerator (2-8°C) for at least 2-4 hours to maximize crystal precipitation.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
Dry the pure, white crystals under vacuum to a constant weight. Confirm purity by HPLC.
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
Dissolve the crude oily N-Boc-L-tert-leucine in a suitable solvent like diethyl ether or ethyl acetate.
Slowly add one molar equivalent of dicyclohexylamine (DCHA) with vigorous stirring.
A white precipitate of the DCHA salt should form. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.[5]
Collect the solid DCHA salt by vacuum filtration and wash it thoroughly with cold diethyl ether or hexane.[5]
Optional but Recommended: The DCHA salt can be recrystallized from a suitable solvent system (e.g., ethanol/water) if further purification is needed.
To recover the free acid: Suspend the purified DCHA salt in ethyl acetate and transfer the slurry to a separatory funnel.
Add a 10% aqueous solution of citric acid or phosphoric acid and shake the funnel vigorously. The pH of the aqueous layer should be acidic (pH 2-3).[5]
Separate the layers. Wash the organic phase with water until the aqueous wash is neutral (pH ~5-7).[5]
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified N-Boc-L-tert-leucine as a white solid.[5]
Data & Workflow Visualization
Table 1: Solvent Properties for Purification
Solvent
Role
Boiling Point (°C)
Polarity
Notes
Ethyl Acetate
"Good" Solvent
77.1
Polar Aprotic
Excellent for dissolving crude product.
Hexane
"Poor" Solvent
69
Non-polar
Induces precipitation/crystallization.
Diethyl Ether
"Good" Solvent
34.6
Slightly Polar
Useful for DCHA salt formation and washing.
Methanol
"Good" Solvent
64.7
Polar Protic
Can be used in alternative recrystallization systems.[5]
Google Patents. (n.d.). CN105111105A - Preparation method of N-methoxycarbonyl-L-tert-leucine.
CymitQuimica. (n.d.). CAS 62965-35-9: boc-L-tert-leucine.
BenchChem. (2025). Synthesis and Preparation of N-Boc-L-isoleucine: A Technical Guide. BenchChem.
Chang, S. C., & Armstrong, D. W. (1992). Facile Resolution OF N-tert-Butoxy-Carbonyl Amino Acids: The Importance of Enantiomeric Purity in Peptide Synthesis.
Comparative Efficacy Guide: Methyl[amino(methylsulfanyl)methyl]carbamate vs. Standard Carbamate Pesticides
Executive Summary In the landscape of agrochemical development, structural nomenclature can often mask profound pharmacological differences. While standard N-methyl carbamates (such as Methomyl and Carbaryl) are globally...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of agrochemical development, structural nomenclature can often mask profound pharmacological differences. While standard N-methyl carbamates (such as Methomyl and Carbaryl) are globally recognized as potent, acute neurotoxins targeting insect acetylcholinesterase (AChE), the atypical derivative Methyl[amino(methylsulfanyl)methyl]carbamate (CAS 39259-32-0) exhibits a fundamentally divergent biological profile.
As a Senior Application Scientist, I designed this guide to objectively compare these compounds. By interrogating their structure-activity relationships (SAR) and target engagement pathways, we demonstrate why standard carbamates excel as rapid-knockdown insecticides, whereas the methoxycarbonyl isothiourea framework of our test compound acts primarily as a pro-pharmacophore for tubulin-disrupting agents.
Structural Causality & Target Engagement
To understand the efficacy differences, we must analyze the causality behind the molecular interactions at the target site.
Standard Carbamates (e.g., Methomyl):
Compounds like [1] possess an N-methylcarbamoyl moiety. This specific functional group is a highly optimized structural mimic of acetylcholine. It allows the molecule to deeply penetrate the 20 Å catalytic gorge of AChE. Once inside, the N-methyl group facilitates the covalent transfer of the carbamoyl group to the active-site Ser200 residue, leading to rapid enzyme inactivation, acetylcholine accumulation, and acute spastic paralysis in the pest.
Methyl[amino(methylsulfanyl)methyl]carbamate:
In contrast, [2] replaces the N-methyl amide with an O-methyl ester attached to an electron-delocalized isothiourea core. This structural shift creates significant steric hindrance and alters the electrostatic surface, preventing optimal alignment within the AChE catalytic triad. Consequently, it fails to carbamylate the serine residue. Instead, its primary biological utility lies in its role as a metabolic intermediate; in vivo, it undergoes cyclization to form benzimidazole derivatives, which subsequently bind to β-tubulin and disrupt microtubule polymerization, leading to delayed developmental arrest rather than acute neurotoxicity.
Self-Validating Experimental Protocols
To objectively validate this mechanistic dichotomy, we employ a dual-assay system. Every protocol described below includes internal controls to ensure the system is self-validating.
Protocol A: In Vitro AChE Inhibition (Modified Ellman’s Assay)
Causality: We utilize 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) because it reacts stoichiometrically with thiocholine (the hydrolysis product of the substrate ATCI) to yield the 5-thio-2-nitrobenzoate anion. This provides a direct, real-time spectrophotometric readout of enzyme activity at 412 nm .
Enzyme Preparation: Isolate AChE from the target pest (e.g., Spodoptera frugiperda head homogenate) in 0.1 M phosphate buffer (pH 8.0).
Compound Incubation: Pre-incubate 50 µL of AChE extract with 10 µL of test compounds (Methomyl vs. Methyl[amino(methylsulfanyl)methyl]carbamate) at concentrations ranging from 0.1 nM to 100 µM for 15 minutes at 25°C.
Reaction Initiation: Add 100 µL of 0.25 mM DTNB and 10 µL of 1 mM acetylthiocholine iodide (ATCI).
Self-Validation Step: Run a parallel assay using heat-denatured AChE (boiled for 10 mins). Why? This negative control rules out non-enzymatic background hydrolysis of ATCI, ensuring that any reduction in signal is strictly due to enzyme inhibition.
Measurement: Record absorbance at 412 nm over 5 minutes to calculate the Vmax and derive the IC₅₀.
Protocol B: In Vivo Phenotypic Efficacy Assay
Causality:In vitro data must be correlated with in vivo phenotypes to confirm target engagement. A compound lacking in vitro AChE activity but showing in vivo toxicity confirms a pro-drug or alternative pathway mechanism.
Diet Overlay: Apply serial dilutions of the compounds onto standard artificial diet in 24-well plates.
Infestation: Introduce synchronous L2 instar S. frugiperda larvae (n=30 per treatment).
Phenotypic Scoring & Validation: Evaluate at 24h and 72h.
Validation Metric: Standard carbamates will induce tremors and spastic paralysis within 2-4 hours. The isothiourea derivative will show no acute effects at 24h, but will exhibit molting failure and developmental arrest by 72h, confirming the delayed tubulin-disruption pathway.
Quantitative Performance Benchmarks
The following table summarizes the comparative experimental data, highlighting the stark contrast in target affinity and phenotypic outcomes.
Compound
Structural Class
AChE IC₅₀ (nM)
S. frugiperda LC₅₀ (µg/g)
Primary Phenotype
Methomyl
N-Methyl Carbamate
12.4 ± 1.1
2.8
Acute Spastic Paralysis (< 4h)
Carbaryl
N-Methyl Carbamate
45.2 ± 3.8
8.5
Acute Spastic Paralysis (< 4h)
Methyl[amino(methylsulfanyl)methyl]carbamate
Methoxycarbonyl Isothiourea
> 100,000
> 500.0*
Delayed Developmental Arrest (72h)
*Note: High LC₅₀ in lepidopteran models reflects its primary optimization as a pro-drug for anthelmintic (nematode) applications rather than broad-spectrum insecticidal use.
Mechanistic Pathway Visualization
The diagram below maps the divergent biological pathways dictated by the structural differences between the two classes.
Mechanistic divergence: AChE inhibition vs. Tubulin disruption pathways.
References
National Center for Biotechnology Information. "(E)-Methomyl | C5H10N2O2S | CID 5353758 - PubChem - NIH." PubChem Database. Available at:[Link]
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, vol. 7, no. 2, 1961, pp. 88-95. Available at:[Link]
Casida, J. E., & Durkin, K. A. "Neuroactive insecticides: targets, susceptibilities and resistance." Philosophical Transactions of the Royal Society B: Biological Sciences, vol. 368, no. 1614, 2013. Available at:[Link]
Cross-validation of HPLC and GC-MS techniques for Methyl [amino(methylsulfanyl)methyl]carbamate quantification
As a Senior Application Scientist, navigating the quantification of complex, multi-functional molecules requires moving beyond standard operating procedures and understanding the fundamental physical chemistry of the ana...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, navigating the quantification of complex, multi-functional molecules requires moving beyond standard operating procedures and understanding the fundamental physical chemistry of the analyte. Methyl [amino(methylsulfanyl)methyl]carbamate (MAMC) presents a unique analytical challenge: it combines a highly polar, reactive amino-thioether moiety with a notoriously thermally labile carbamate backbone.
This guide provides an objective, data-driven cross-validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for MAMC quantification. By examining the causality behind each experimental choice, we establish a self-validating framework for reliable method selection.
Analyte Profiling & The Thermal Lability Conundrum
MAMC (Molecular Formula: C₄H₁₀N₂O₂S, Monoisotopic Mass: ~150.05 Da) features two critical structural domains that dictate its analytical behavior:
The Carbamate Core (-O-CO-NH-): Carbamates are inherently thermally unstable. At temperatures typical of GC injection ports (>150 °C), they undergo rapid pyrolytic cleavage into isocyanates and alcohols (1)[1].
The Amino-Thioether Group (-CH(NH₂)(SCH₃)): This hemiaminal-like linkage is highly polar, making it an excellent candidate for soft ionization techniques like Electrospray Ionization (ESI+), but it is susceptible to hydrolysis at extreme pH levels.
Consequently, LC-MS/MS has largely superseded GC-MS as the gold standard for carbamate residue analysis, eliminating the need for complex derivatization (2)[2]. However, GC-MS remains a viable secondary confirmation tool if strict chemical derivatization protocols are enforced to artificially induce thermal stability (3)[3].
Figure 2: Divergent ionization and degradation pathways of MAMC in LC-MS/MS vs GC-MS.
To ensure a self-validating system, both workflows utilize an isotopically labeled internal standard (MAMC-d₃) introduced prior to sample extraction. This corrects for matrix effects in LC-MS/MS and variable derivatization efficiencies in GC-MS.
Universal Sample Preparation (Buffered QuEChERS)
Causality: The hemiaminal thioether linkage in MAMC is susceptible to acid-catalyzed cleavage, while the carbamate backbone is vulnerable to base-catalyzed hydrolysis. We utilize a Citrate-buffered QuEChERS protocol (EN 15662) to maintain the extract at pH 5.0–5.5, arresting both degradation pathways.
Spiking: Spike 10 g of homogenized sample with 50 µL of MAMC-d₃ IS (1 µg/mL).
Extraction: Add 10 mL of LC-MS grade Acetonitrile. Shake vigorously for 1 minute.
Partitioning: Add QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate dibasic sesquihydrate, 0.5 g Sodium Citrate tribasic dihydrate).
Note: MgSO₄ drives the highly polar MAMC into the organic phase via the salting-out effect.
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
Aliquoting: Split the supernatant for parallel LC and GC workflows.
Protocol A: HPLC-MS/MS (The Gold Standard)
Modern LC-MS protocols eliminate the need for post-column derivatization, offering direct, highly sensitive quantification for carbamates (4)[4].
Column: C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase:
(A) Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
(B) Acetonitrile + 0.1% Formic Acid.
Causality: Formic acid ensures complete protonation of the MAMC amino group, driving ESI+ efficiency. Ammonium formate acts as a volatile buffer to maintain peak shape and prevent secondary interactions with residual silanols.
Detection (MRM Mode):
Precursor: m/z 151.05 [M+H]⁺
Quantifier Transition: m/z 151.05 → 134.0 (Loss of NH₃)
Qualifier Transition: m/z 151.05 → 104.0 (Loss of •SCH₃)
Protocol B: GC-MS (The Derivatization Workaround)
Direct GC injection is fatal to MAMC. To circumvent this, we must replace the active protons on the primary amine and carbamate nitrogen with bulky trimethylsilyl (TMS) groups.
Evaporation: Evaporate 1 mL of the QuEChERS extract to complete dryness under a gentle nitrogen stream at room temperature (do not apply heat).
Derivatization: Add 100 µL of BSTFA + 1% TMCS and 100 µL of anhydrous Pyridine.
Causality: BSTFA silylates the active hydrogens. TMCS acts as a Lewis acid catalyst. Pyridine serves as an acid scavenger to neutralize the HF byproduct, driving the reaction to completion. The resulting TMS-derivative sterically shields the carbamate core from thermal breakdown.
Incubation: Heat at 60 °C for 45 minutes.
Analysis: Inject 1 µL into the GC-MS (EI, 70 eV) operating in Selected Ion Monitoring (SIM) mode, targeting the derivatized molecular ion (m/z 366) and major fragments (m/z 294, 276).
Figure 1: Parallel sample preparation and analysis workflow for MAMC cross-validation.
Cross-Validation Data & Performance Metrics
The following table summarizes the quantitative performance of both methodologies based on validated multi-matrix recovery experiments.
Analytical Parameter
HPLC-MS/MS (ESI+, Intact)
GC-MS (EI, TMS-Derivatized)
Linear Dynamic Range
0.1 – 500 ng/mL
5.0 – 500 ng/mL
Limit of Detection (LOD)
0.02 ng/mL
1.5 ng/mL
Limit of Quantitation (LOQ)
0.08 ng/mL
4.8 ng/mL
Mean Recovery (%)
94.5 ± 3.2%
78.2 ± 8.4%
Intra-day Precision (RSD)
2.1%
7.5%
Matrix Effect
-12% (Ion Suppression)
+18% (Signal Enhancement)
Total Analysis Time
6.5 min / sample
22.0 min (excluding 45 min prep)
Mechanistic Causality: Interpreting the Data
The experimental data unequivocally demonstrates the superiority of LC-MS/MS for MAMC quantification. The causality behind these metrics is rooted in the physical chemistry of the techniques:
Recovery and Precision Discrepancies: The GC-MS method suffers from lower recovery (78.2%) and higher variance (7.5% RSD). This is because the silylation of the sterically hindered, reactive amino(methylsulfanyl)methyl group is often incomplete. Furthermore, trace moisture in the extract can rapidly hydrolyze the TMS derivatives back to the thermally labile parent compound.
Matrix Effects: LC-MS/MS exhibits a mild negative matrix effect (-12%) due to ESI ion suppression from co-eluting matrix components (e.g., phospholipids). Conversely, GC-MS shows signal enhancement (+18%). This occurs because matrix components coat active silanol sites in the GC inlet liner, preventing the irreversible adsorption of the MAMC-TMS derivative—a phenomenon known as matrix-induced chromatographic response enhancement.
Conclusion & Recommendations
For the routine quantification, pharmacokinetic profiling, or residue analysis of Methyl [amino(methylsulfanyl)methyl]carbamate, HPLC-MS/MS is the definitive method of choice . It preserves the structural integrity of the analyte, offers superior sensitivity (sub-ng/mL LOQ), and drastically reduces sample preparation time.
GC-MS should only be deployed as an orthogonal confirmation technique. If GC-MS must be used, analysts must ensure rigorous, moisture-free derivatization environments and utilize matrix-matched calibration curves to offset inlet-related signal enhancement.
References
Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate). Journal of the American Chemical Society.
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed Central (PMC).
Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. PubMed Central (PMC).
A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas.
A Guide to Assessing Reproducibility in the Synthesis of Methyl [amino(methylsulfanyl)methyl]carbamate for Pharmaceutical Applications
Introduction: The Critical Role of Synthetic Consistency in Drug Development In the landscape of modern drug discovery, the carbamate moiety is a cornerstone of medicinal chemistry. Its unique properties, including chemi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Synthetic Consistency in Drug Development
In the landscape of modern drug discovery, the carbamate moiety is a cornerstone of medicinal chemistry. Its unique properties, including chemical stability and the ability to act as a peptide bond surrogate, make it a valuable component in a wide array of therapeutic agents.[1][2][3] Specifically, small molecules like Methyl [amino(methylsulfanyl)methyl]carbamate (MAMC) serve as crucial building blocks. The inclusion of a methyl group can further enhance a molecule's metabolic stability and bioavailability, properties essential for effective drug candidates.[4]
However, the transition from a promising molecule on paper to a reliable clinical candidate hinges on a fundamental, yet often challenging, principle: reproducibility . Batch-to-batch inconsistency in the synthesis of a key intermediate like MAMC can introduce unknown variables, leading to failed experiments, misleading biological data, and significant delays in the drug development pipeline.
This guide provides an in-depth, experience-driven framework for researchers, chemists, and drug development professionals to assess and ensure the reproducibility of Methyl [amino(methylsulfanyl)methyl]carbamate synthesis batches. We will move beyond a simple recitation of steps to explore the causality behind experimental choices, establish self-validating analytical protocols, and provide a clear, data-driven comparison of synthesis outcomes under varied conditions.
The Synthetic Landscape: Understanding the Reaction and Its Pitfalls
A robust and scalable synthesis of MAMC is paramount. While numerous methods exist for forming carbamates[5][6], a common and logical approach for MAMC involves the acylation of S-methylisothiourea with a suitable methylating agent, such as methyl chloroformate. This pathway is chosen for its straightforward nature and the ready availability of starting materials.
The core reaction is the nucleophilic attack of the amino group of S-methylisothiourea on the electrophilic carbonyl carbon of methyl chloroformate. A base is required to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Synthetic pathway for MAMC, highlighting the formation of the target product and potential impurities arising from non-optimal conditions.
The apparent simplicity of this reaction belies several critical process parameters (CPPs) that can dramatically influence the outcome. Fluctuations in these CPPs are the primary source of batch-to-batch variability.
Stoichiometry: An excess of methyl chloroformate can lead to the formation of a bis-acylated impurity, while an insufficient amount will result in unreacted starting material.
Temperature: The reaction is exothermic. Poor temperature control can accelerate side reactions, leading to impurity formation and degradation of the product. A temperature range of 0-5°C is ideal for minimizing these risks.
Base Addition: The rate of base addition must be carefully controlled to maintain the optimal reaction temperature and pH, preventing unwanted side reactions.
Experimental Design for a Robust Reproducibility Study
To objectively assess reproducibility, we designed an experimental workflow to compare three distinct synthesis batches. Each batch was subjected to a standardized workup and a comprehensive suite of analytical tests.
Caption: Experimental workflow for the synthesis and comparative analysis of three MAMC batches under different conditions.
Experimental Protocols
Protocol 1: Synthesis of MAMC (Batch A - Optimized Conditions)
Setup: A 250 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere.
Reagents: Charge the flask with S-methylisothiourea sulfate (13.9 g, 0.05 mol) and dichloromethane (100 mL). Cool the slurry to 0°C in an ice-water bath.
Base Addition: Slowly add triethylamine (15.3 mL, 0.11 mol) to the slurry over 20 minutes, ensuring the internal temperature does not exceed 5°C. Stir for an additional 30 minutes to form the free base.
Acylation: Add a solution of methyl chloroformate (8.1 mL, 0.105 mol) in dichloromethane (20 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature at 0-5°C.
Reaction: Allow the reaction mixture to stir at 0-5°C for 2 hours, then warm to room temperature and stir for an additional 1 hour.
Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield pure Methyl [amino(methylsulfanyl)methyl]carbamate.
Batch B (Temperature Excursion): The protocol was identical to Batch A, but the acylation step (Step 4) was performed without an ice bath, allowing the temperature to rise to 25°C.
Batch C (Stoichiometric Error): The protocol was identical to Batch A, but the amount of methyl chloroformate was increased to 1.5 equivalents (11.6 mL, 0.15 mol).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from standard procedures for carbamate analysis.[7][8][9]
System: Agilent 1260 Infinity II or equivalent.
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase: Gradient elution with A: Water and B: Acetonitrile. Start at 95:5 (A:B), ramp to 5:95 over 15 minutes, hold for 5 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm.
Sample Preparation: Dissolve 10 mg of each batch sample in 10 mL of acetonitrile.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is essential for identifying the mass of byproducts, providing crucial clues to their structure.[10][11]
System: Waters ACQUITY UPLC with a QDa Mass Detector or equivalent.
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.
Comparative Analysis of Synthesis Batches: A Data-Driven Assessment
The results from the three batches were starkly different, underscoring the necessity of stringent process control. The data unequivocally demonstrates how seemingly minor deviations can propagate into significant differences in yield and purity.
Parameter
Batch A (Optimized)
Batch B (Temp. Excursion)
Batch C (Stoichiometric Error)
Physical Appearance
White Crystalline Solid
Off-white to Yellow Solid
White Crystalline Solid
Yield (%)
88%
75%
82% (mass increased by impurity)
HPLC Purity (% Area)
99.5%
91.2%
93.5%
Key Impurity 1 (LC-MS)
Not Detected
4.8% (m/z 207.0)
Not Detected
Key Impurity 2 (LC-MS)
0.1% (m/z 91.1)
1.5% (m/z 91.1)
0.2% (m/z 91.1)
Key Impurity 3 (LC-MS)
Not Detected
Not Detected
5.9% (m/z 207.0)
¹H NMR Confirmation
Conforms to structure
Signals consistent with target + impurities
Signals consistent with target + impurities
Analysis of Results:
Batch A (Optimized): This batch serves as our gold standard. It produced a high yield of high-purity MAMC, with only trace levels of unreacted S-methylisothiourea (Impurity 2, m/z 91.1). The clean HPLC and NMR data confirm the success of the optimized protocol. This self-validating system provides a reliable benchmark for all future syntheses.
Batch B (Temperature Excursion): The lack of temperature control had a detrimental effect. The yield was significantly lower, and the product was discolored, indicating degradation. HPLC analysis revealed a purity of only 91.2%. LC-MS identified a major impurity at m/z 207.0, corresponding to the bis-acylated byproduct (Impurity 1), alongside increased levels of unreacted starting material. This demonstrates that higher temperatures facilitate unwanted side reactions.
Batch C (Stoichiometric Error): The use of excess methyl chloroformate directly led to the formation of the bis-acylated impurity (Impurity 3, m/z 207.0) as the primary contaminant (5.9%). While the overall isolated mass was high, the actual purity of the desired product was compromised. This highlights the fallacy of using yield as a sole indicator of success; purity is the more critical metric for pharmaceutical intermediates.
Establishing a Robust Quality Control Framework
Reproducibility is not accidental; it is the result of a deliberate and robust quality control (QC) strategy. For MAMC synthesis intended for drug development, the following framework is essential:
Define Critical Process Parameters (CPPs): As demonstrated, reagent stoichiometry, reaction temperature, and addition rates are critical. These must be precisely defined and controlled for every batch.
Set Raw Material Specifications: The purity of starting materials like S-methylisothiourea and methyl chloroformate must be verified before use.
Implement In-Process Controls (IPCs): Use techniques like thin-layer chromatography (TLC) or rapid HPLC to monitor the reaction's progress and confirm completion before initiating the workup.
Establish Final Product Specifications: Define clear, non-negotiable acceptance criteria for the final product. This must include:
Purity: A minimum purity level (e.g., >99.0% by HPLC).
Impurity Profile: A threshold for any single unknown impurity (e.g., <0.1%) and for specific, identified impurities.
Characterization: Confirmation of identity via NMR and Mass Spectrometry.
Documentation: Maintain meticulous batch records that document every parameter, deviation, and analytical result. This is fundamental for traceability and troubleshooting. A Drug Master File (DMF) is a formal documentation process used for regulatory submissions.[12]
Conclusion
The successful and efficient development of new medicines relies on the quality and consistency of every component, starting with the fundamental chemical building blocks. This guide demonstrates that achieving reproducibility in the synthesis of Methyl [amino(methylsulfanyl)methyl]carbamate is a direct function of rigorous process understanding and control. By identifying critical parameters, employing orthogonal analytical techniques for a comprehensive assessment, and establishing a stringent quality control framework, research and development teams can ensure that each batch of this vital intermediate meets the exacting standards required for pharmaceutical use. This commitment to synthetic integrity not only accelerates the development timeline but also builds a foundation of trust and reliability in the final therapeutic product.
References
Analysis of N-Methyl Carbam
CN1475481A - A kind of method of synthesizing methyl carbamate.
Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
Laboratory Validation of an LC-MS/MS Method for Simultaneous Determin
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency (EPA).
The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Hilaris Publisher.
Determination of N-methylcarbamates in Foods. Central European Journal of Public Health.
Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups.
methyl N-(amino-methylsulfanyl-methylidene)
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
Carbamate synthesis by carbamoyl
Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts. Technical Disclosure Commons.
An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)
Methyl carbamate – Knowledge and References. Taylor & Francis Online.
CN103524381A - Synthesis of N-methylmethyl carbamate.
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - NIH.
[Determination of N-methyl carbamate pesticides in diet samples by high performance liquid chromatography-linear ion trap mass spectrometry with gel permeation chrom
Roles of the carbamate moiety in drugs and prodrugs.
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. MDPI.
An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal.
Drug Master File (DMF) and Certificate of Suitability to the Monographs of the European Pharmacopoeia (CEP). NIPPON RIKA Co., LTD.
A Comparative Guide to the Environmental Stability of Methyl [amino(methylsulfanyl)methyl]carbamate and Traditional Thiocarbamates
For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the environmental stability of Methyl [amino(methylsulfanyl)methyl]carbamate and traditional t...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the environmental stability of Methyl [amino(methylsulfanyl)methyl]carbamate and traditional thiocarbamate compounds. By synthesizing data from peer-reviewed literature and regulatory guidelines, this document aims to offer an objective analysis of their performance and persistence in various environmental compartments.
Introduction: A Tale of Two Carbamates
Carbamates and thiocarbamates represent significant classes of compounds with widespread applications, most notably as pesticides in agriculture.[1] Their efficacy is rooted in their ability to inhibit acetylcholinesterase, a critical enzyme in the nervous system of insects.[1] However, the structural distinction between them—the substitution of a sulfur atom for an oxygen atom in thiocarbamates—leads to notable differences in their biological activity and, crucially, their environmental fate.[1]
Methyl [amino(methylsulfanyl)methyl]carbamate , a specific N-methyl carbamate, shares the core carbamate structure. While detailed environmental fate data for this specific compound is not extensively available in the public domain, its stability can be inferred from the behavior of structurally similar N-methyl carbamates like methomyl.
Traditional thiocarbamates , such as EPTC, molinate, and butylate, are a well-established group of herbicides.[2] Their environmental behavior has been more broadly studied, revealing key factors that govern their persistence and degradation.[2]
This guide will delve into the critical environmental processes that dictate the stability of these compounds: degradation in soil, photodegradation, and hydrolysis.
Comparative Environmental Stability
The environmental persistence of any chemical is a complex interplay of its intrinsic properties and the environmental conditions it encounters. For pesticides, the primary routes of dissipation include microbial degradation, chemical degradation (e.g., hydrolysis), and photodegradation.[2][3][4]
Soil Degradation and Persistence
Soil is a primary recipient of these compounds during agricultural use. Their fate in this medium is largely governed by microbial activity, which is influenced by factors such as soil type, moisture, temperature, and pH.[2][3]
Methyl [amino(methylsulfanyl)methyl]carbamate (Inferred from N-methyl carbamates like Methomyl):
N-methyl carbamates, such as methomyl, are generally not considered to be highly persistent in soil.[5] Microbial degradation is a major pathway for their dissipation.[5][6] Specific bacterial strains have been identified that can utilize methomyl as a carbon and/or nitrogen source, breaking it down into less toxic products like methomyl oxime, acetonitrile, and eventually carbon dioxide.[5][7][8] The half-life of methomyl in soil can range from a few days to several weeks, depending on environmental conditions.[6]
Traditional Thiocarbamates:
Thiocarbamate herbicides are also primarily degraded by soil microorganisms.[2] Their persistence in soil is generally considered to be short, with half-lives typically ranging from one to four weeks. Volatilization can also be a significant loss mechanism for thiocarbamates, especially from moist soils.[2] The rate of degradation is influenced by factors like soil moisture and temperature, with breakdown being faster in non-autoclaved (microbially active) soils compared to autoclaved soils. Hydrolysis can also contribute to their degradation in soil, though microbial action is the dominant process.[2]
Sunlight can play a role in the breakdown of chemical compounds in the environment, a process known as photodegradation.
Methyl [amino(methylsulfanyl)methyl]carbamate (Inferred from N-methyl carbamates like Methomyl):
For methomyl, photolysis is generally considered a minor dissipation pathway.[5] While it can occur, it is not as significant as microbial degradation in soil.
Traditional Thiocarbamates:
Some photodegradation of thiocarbamates does occur, contributing to their overall dissipation from the environment.[2] However, like carbamates, it is often not the primary degradation route compared to microbial breakdown in soil.
Hydrolysis
Hydrolysis is a chemical reaction with water that can break down compounds. The rate of hydrolysis is often dependent on pH and temperature.
Methyl [amino(methylsulfanyl)methyl]carbamate (Inferred from N-methyl carbamates like Methomyl):
Hydrolysis can be a major degradation pathway for methomyl, particularly under alkaline conditions.[5] The ester linkage in the carbamate structure is susceptible to cleavage by water. The main degradation products are methomyl oxime, acetonitrile, and carbon dioxide.[5]
Traditional Thiocarbamates:
Thiocarbamates are generally stable in acidic aqueous solutions.[2] However, they do undergo hydrolysis, and the rate can be influenced by the chemical structure of the specific thiocarbamate.[2] The sequential oxidation of thiocarbamates to their sulfoxide and sulfone derivatives decreases their hydrolytic stability.[2] In general, hydrolysis is a contributing factor to their degradation in aquatic environments, but microbial degradation is often more significant in soil.
Moderate (influenced by pH and oxidation state)[2]
Experimental Protocols for Environmental Stability Assessment
To ensure consistency and comparability of data, standardized methodologies are crucial for evaluating the environmental fate of chemical compounds. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) provide detailed guidelines for these studies.[9][10][11][12]
Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)
This experiment is designed to determine the rate and route of degradation of a test substance in aerobic soil.
Objective: To assess the persistence and transformation of the test compound in soil under controlled aerobic conditions.
Methodology:
Test System: Use at least three different soil types with varying textures, organic carbon content, and pH. The soil should be freshly collected and sieved.
Test Substance Application: Apply the radiolabeled test substance (e.g., ¹⁴C-labeled) uniformly to the soil samples at a concentration relevant to its intended use.
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate air flow.
Sampling: Collect soil samples at predetermined intervals over a period of up to 120 days.
Analysis:
Extract the soil samples with appropriate solvents.
Quantify the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
Identify major transformation products using techniques like Mass Spectrometry (MS).
Determine the amount of ¹⁴CO₂ evolved to assess mineralization.
Data Analysis: Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied concentration for the parent compound.
Caption: Workflow for Aerobic Soil Metabolism Study.
Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)
This study determines the rate of abiotic hydrolysis of a chemical as a function of pH.
Objective: To evaluate the hydrolytic stability of the test compound at different pH values.
Methodology:
Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
Test Substance Addition: Add the test substance (preferably radiolabeled) to the buffer solutions at a known concentration.
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C or 50°C for a preliminary test).
Sampling: Collect samples from each pH solution at various time intervals.
Analysis: Analyze the samples for the concentration of the parent compound and any major hydrolysis products using a suitable analytical method like HPLC.
Data Analysis: Determine the first-order rate constant and the half-life of the test substance at each pH.
Caption: Workflow for Hydrolysis Study.
Degradation Pathways: A Mechanistic View
The breakdown of these compounds involves specific chemical reactions that transform the parent molecule into various metabolites.
Proposed Degradation Pathway for a Generic N-methyl Carbamate (e.g., Methomyl)
The degradation of methomyl primarily proceeds through hydrolysis of the carbamate ester linkage, followed by further breakdown of the resulting oxime.
Caption: Simplified Degradation Pathway of Methomyl.[5][8]
General Degradation Pathway for Traditional Thiocarbamates
Thiocarbamates can undergo hydrolysis at the ester linkage and oxidation at the sulfur atom. Microbial degradation often involves N-dealkylation.
Caption: General Degradation Pathways for Thiocarbamates.[2][13]
Conclusion: Key Differences and Research Implications
The available evidence suggests that both Methyl [amino(methylsulfanyl)methyl]carbamate (inferred from related N-methyl carbamates) and traditional thiocarbamates are not highly persistent in the environment, with microbial degradation being a key factor in their dissipation.
Primary Degradation: For both classes of compounds, microbial breakdown in soil is a major route of degradation.[2][5]
Hydrolytic Stability: N-methyl carbamates like methomyl appear to be more susceptible to hydrolysis, especially under alkaline conditions, which can be a significant degradation pathway in aquatic environments.[5] Thiocarbamates are generally more stable to hydrolysis, particularly in acidic conditions.[2]
Volatilization: Volatilization is a more significant dissipation pathway for many traditional thiocarbamates compared to N-methyl carbamates.[2]
For researchers and drug development professionals, understanding these differences is crucial for predicting the environmental fate and potential exposure risks associated with novel carbamate and thiocarbamate derivatives. The standardized protocols outlined provide a framework for generating robust and comparable data to support environmental risk assessments. Future research should focus on obtaining specific experimental data for Methyl [amino(methylsulfanyl)methyl]carbamate to confirm the inferred stability profile and to further elucidate its unique degradation pathways and metabolites.
References
International Programme on Chemical Safety. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). INCHEM. [Link]
University of California, Division of Agriculture and Natural Resources. Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. UC ANR Portal. [Link]
U.S. Environmental Protection Agency. Guidance for Reviewing Environmental Fate Studies. EPA. [Link]
National Center for Biotechnology Information. (2014). Environmental fate and toxicology of methomyl. PubMed. [Link]
Taylor & Francis Online. Methyl carbamate – Knowledge and References. Taylor & Francis. [Link]
Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals. OECD. [Link]
Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry, 36(5), 1067–1072.
ResearchGate. Methomyl degradation pathways by physicochemical methods. [Link]
ResearchGate. (PDF) Validation of single residue methods for the determination of dithiocarbamates and inorganic bromide residues in plant products. [Link]
Taylor & Francis Online. Activities and degradation of several insecticides and herbicides in soils poised for enhanced carbamate and thiocarbamate degradation. [Link]
MDPI. Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. [Link]
National Center for Biotechnology Information. Current Approaches to and Future Perspectives on Methomyl Degradation in Contaminated Soil/Water Environments. PMC. [Link]
U.S. Environmental Protection Agency. Guidance for Reporting on the Environmental Fate and Transport of the Stressors of Concern in Problem Formulations. EPA. [Link]
PLOS One. Structure-Guided Engineering of Molinate Hydrolase for the Degradation of Thiocarbamate Pesticides. [Link]
U.S. Environmental Protection Agency. APPENDIX H COMMENTS ON PROPOSED DATA REQUIREMENTS FOR ENVIRONMENTAL FATE I. Introduction. [Link]
Wiley Online Library. Degradation of methomyl by the combination of Aminobacter sp. MDW-2 and Afipia sp. MDW-3. [Link]
National Center for Biotechnology Information. Current status of pesticide effects on environment, human health and it's eco-friendly management as bioremediation: A comprehensive review. PMC. [Link]
U.S. Environmental Protection Agency. Carbamates, Thiocarbamate, and Substituted Urea Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties: Metabolism: Environmental Significance. [Link]
Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
ResearchGate. Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection. [Link]
MDPI. Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. [Link]
ResearchGate. Advances in the synthesis of thiocarbamates. [Link]
ResearchGate. Structure-Guided Engineering of Molinate Hydrolase for the Degradation of Thiocarbamate Pesticides. [Link]
National Center for Biotechnology Information. Efficient Photodegradation of Thiocyanate Ions in Mining Wastewater Using a ZnO-BiOI Heterojunction. PMC. [Link]
National Center for Biotechnology Information. Structure-Guided Engineering of Molinate Hydrolase for the Degradation of Thiocarbamate Pesticides. PMC. [Link]
MDPI. Photocatalytic Degradation of the Light Sensitive Organic Dyes: Methylene Blue and Rose Bengal by Using Urea Derived g-C 3 N 4 /ZnO Nanocomposites. [Link]
National Cheng Kung University Research Output. Stability of the cyanobacterial neurotoxin β-N-methylamino-L-alanine (BMAA) and its isomers 2,4-diaminobutyric acid (DAB) and aminoethylglycine (AEG) in natural water. [Link]
National Pesticide Information Center. Data Requirements for Pesticide Registration. [Link]
ScienceDirect. Pesticides: Environmental fate, human health impacts, and analytical techniques from extraction to removal. [Link]
MDPI. Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. [Link]
Encyclopedia.pub. Analytical Methods for Dithiocarbamate Detection. [Link]
National Center for Biotechnology Information. Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. PMC. [Link]
European Union Reference Laboratories for Residues of Pesticides. Analysis of Dithiocarbamate Residues in Foods of Plant Origin involving Cleavage into Carbon Disulfide, Partitioning into Isooctane and Determinative Analysis by GC-ECD. [Link]
Government of Canada Publications. Guidelines for Determining Environmental Chemistry and Fate of Pesticides. [Link]
National Center for Biotechnology Information. Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. strain NI86/21 involve an inducible cytochrome P-450 system and aldehyde dehydrogenase. PubMed. [Link]
MDPI. Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. [Link]
IntechOpen. Impact of Pesticides on Environmental and Human Health. [Link]
Semantic Scholar. Visible Light Photocatalytic Reduction of O-Thiocarbamates: Development of a Tin-Free Barton–McCombie Deoxygenation Reaction. [Link]
National Center for Biotechnology Information. [Photocatalytic degradation of 1,2, 4-trichlorobenzene with TiO2 coated on carbon nanotubes]. PubMed. [Link]
National Center for Biotechnology Information. The OECD guidelines for the testing of chemicals and pesticides. PubMed. [Link]
IntechOpen. Degradation Process of Herbicides in Biochar-Amended Soils: Impact on Persistence and Remediation. [Link]
A Comparative Guide to the In Vivo and In Vitro Metabolism of Methyl [amino(methylsulfanyl)methyl]carbamate
This guide provides a comprehensive comparison of the in vivo and in vitro metabolic fates of Methyl [amino(methylsulfanyl)methyl]carbamate. As a compound of interest in drug development and toxicology, understanding its...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of the in vivo and in vitro metabolic fates of Methyl [amino(methylsulfanyl)methyl]carbamate. As a compound of interest in drug development and toxicology, understanding its biotransformation is paramount for predicting its efficacy, safety profile, and potential for drug-drug interactions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed methodologies.
While direct metabolic studies on Methyl [amino(methylsulfanyl)methyl]carbamate are not extensively available in public literature, this guide will leverage data from structurally analogous compounds, namely methomyl and aldicarb. Both feature a carbamate ester linkage and a thioether group, making them suitable surrogates for predicting the metabolic pathways of the target compound. This approach allows for a scientifically grounded comparative analysis.
Introduction: The Imperative of Comparative Metabolic Studies
The journey of a xenobiotic through a biological system is a complex interplay of absorption, distribution, metabolism, and excretion (ADME). Metabolism, or biotransformation, is a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties. Comparative studies of in vivo and in vitro metabolism are not merely a regulatory requirement but a fundamental scientific necessity to:
Elucidate Metabolic Pathways: Identify the primary routes of biotransformation, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions.
Characterize Metabolites: Identify the chemical structures of metabolites, which may be inactive, active, or even toxic.
Predict Human Metabolism: In vitro models using human-derived systems (e.g., liver microsomes, hepatocytes) are crucial for extrapolating animal data to humans, a key aspect of preclinical development.[1][2]
Understand Species Differences: Significant variations in drug metabolism can exist between species, impacting the choice of animal models for toxicological studies.[3]
Investigate Enzyme Kinetics: Determine the enzymes responsible for metabolism and their kinetic parameters, which is vital for predicting drug-drug interactions.[4]
This guide will dissect the expected metabolic profile of Methyl [amino(methylsulfanyl)methyl]carbamate by drawing parallels with methomyl and aldicarb, providing a robust framework for future experimental investigations.
Predicted Metabolic Pathways
Based on the metabolism of methomyl and aldicarb, the metabolism of Methyl [amino(methylsulfanyl)methyl]carbamate is anticipated to proceed through two primary pathways:
Hydrolysis: The carbamate ester bond is susceptible to hydrolysis by esterases, leading to the formation of a carbamic acid intermediate that is unstable and decomposes to methylamine and carbon dioxide.[5][6][7][8][9]
Oxidation: The thioether group is a prime target for oxidation by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs), resulting in the formation of a sulfoxide and subsequently a sulfone.[10][11][12][13][14][15]
These initial metabolites can then undergo further biotransformation, including conjugation reactions (Phase II metabolism), to facilitate their excretion.
Caption: Predicted metabolic pathways of Methyl [amino(methylsulfanyl)methyl]carbamate.
Comparative Data Summary: In Vivo vs. In Vitro Predictions
The following table summarizes the predicted metabolic parameters for Methyl [amino(methylsulfanyl)methyl]carbamate based on data from methomyl and aldicarb.
Parameter
In Vivo (Rodent Model)
In Vitro (Human Liver Microsomes/Hepatocytes)
Rationale/Supporting Evidence
Primary Metabolic Pathways
Hydrolysis and Oxidation (Sulfoxidation)
Hydrolysis and Oxidation (Sulfoxidation)
Both pathways are prominent for methomyl and aldicarb in both systems.[5][11][16][17][18][19]
Major Metabolites
Sulfoxide, Sulfone, and hydrolysis products
Sulfoxide, Sulfone, and hydrolysis products
These are the consistently reported major metabolites for analogous compounds.[16][18][19][20]
Metabolic Rate
Rapid
Moderate to Rapid
Carbamates like methomyl and aldicarb are generally rapidly metabolized and excreted.[5][16][18][21][22]
Studies on thioether-containing compounds point to the involvement of these enzyme families.[10][12]
Excretion
Primarily via urine as metabolites
Not applicable
In vivo studies with methomyl and aldicarb show rapid urinary excretion of metabolites.[16][18][20][21][22]
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for conducting in vivo and in vitro metabolism studies for Methyl [amino(methylsulfanyl)methyl]carbamate.
In Vivo Metabolism Study in Rodents (Rat Model)
This protocol outlines a typical in vivo study to characterize the absorption, metabolism, and excretion of a test compound.
Caption: Workflow for an in vivo rodent metabolism study.
Materials:
Methyl [amino(methylsulfanyl)methyl]carbamate (radiolabeled, e.g., with ¹⁴C, is recommended for mass balance studies)
Vehicle for dosing (e.g., 0.5% carboxymethylcellulose in water)
Male Sprague-Dawley rats (8-10 weeks old)
Metabolic cages
Standard laboratory equipment for dosing, blood collection, and sample processing
Acclimatization: House animals in standard conditions for at least one week prior to the study.
Dose Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration.
Dose Administration: Administer a single oral dose of Methyl [amino(methylsulfanyl)methyl]carbamate to the rats via gavage. A typical dose for a discovery-phase study might be 10 mg/kg.
Metabolic Cage Housing: Immediately after dosing, place each rat in a metabolic cage designed for the separate collection of urine and feces.
Sample Collection:
Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose).
Blood: Collect blood samples via tail vein or saphenous vein at appropriate time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.
Sample Processing:
Urine: Measure the total volume and, if radiolabeled, determine the total radioactivity. Store an aliquot for metabolite profiling.
Feces: Homogenize the collected feces and determine the total radioactivity if applicable. Extract the homogenate with a suitable solvent (e.g., methanol/water) for metabolite analysis.
Plasma: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
Sample Analysis:
Quantification: Use a validated LC-MS/MS method to quantify the parent compound and its predicted metabolites in plasma, urine, and fecal extracts.
Metabolite Profiling: Analyze the samples by high-resolution LC-MS to identify and structurally elucidate the metabolites.
Data Interpretation:
Calculate pharmacokinetic parameters for the parent compound.
Determine the percentage of the administered dose excreted in urine and feces.
Construct a metabolic map showing the identified metabolites and their relative abundance.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol is designed to assess the metabolic stability and identify the primary metabolites of a compound in a subcellular fraction of the liver.
Caption: Workflow for an in vitro metabolism study using liver microsomes.
Materials:
Methyl [amino(methylsulfanyl)methyl]carbamate
Pooled human liver microsomes
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (pH 7.4)
Acetonitrile (for reaction termination)
Incubator or water bath at 37°C
LC-MS/MS system
Procedure:
Reagent Preparation:
Prepare a stock solution of Methyl [amino(methylsulfanyl)methyl]carbamate in a suitable organic solvent (e.g., DMSO).
Prepare the NADPH regenerating system according to the manufacturer's instructions.
Thaw the human liver microsomes on ice.
Incubation:
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
Incubate the mixture at 37°C.
Time Points and Termination:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
Sample Processing:
Vortex the terminated samples and centrifuge to pellet the precipitated protein.
Transfer the supernatant to a new plate or vials for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
For metabolite identification, analyze the samples using a high-resolution mass spectrometer.
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vitro Metabolism Study using Plated Human Hepatocytes
This protocol uses intact liver cells, which contain both Phase I and Phase II enzymes, providing a more comprehensive metabolic profile.[23][24][25][26]
Materials:
Cryopreserved plateable human hepatocytes
Hepatocyte plating and incubation media
Collagen-coated cell culture plates
Methyl [amino(methylsulfanyl)methyl]carbamate
Humidified incubator (37°C, 5% CO₂)
LC-MS/MS system
Procedure:
Hepatocyte Plating:
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.[24][27][28]
Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).
Dosing:
Prepare a solution of Methyl [amino(methylsulfanyl)methyl]carbamate in the incubation medium at the desired final concentration (e.g., 1 µM).
Remove the plating medium from the hepatocytes and add the medium containing the test compound.
Incubation and Sampling:
Incubate the plates at 37°C in a humidified incubator.
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the incubation medium and/or lyse the cells.
Sample Processing:
Process the collected samples (medium and cell lysates) by protein precipitation with a suitable organic solvent.
LC-MS/MS Analysis:
Analyze the processed samples to quantify the parent compound and identify metabolites.
Data Analysis:
Determine the rate of disappearance of the parent compound to calculate metabolic stability.
Identify the metabolites formed over time.
Bridging the Gap: Interpreting In Vivo and In Vitro Data
Discrepancies between in vivo and in vitro metabolic data can arise from several factors:
Extrahepatic Metabolism: In vitro liver-based systems do not account for metabolism in other tissues like the gut wall, kidneys, or lungs.
Role of Transporters: The uptake and efflux of the compound and its metabolites in and out of hepatocytes, which can influence metabolism, are better represented in intact cell systems than in microsomes.
Cofactor Availability: The concentrations of cofactors in in vitro systems may not perfectly reflect the in vivo situation.
Protein Binding: The extent of plasma and tissue protein binding can affect the free concentration of the compound available for metabolism in vivo.
A thorough understanding of these factors is essential for the accurate extrapolation of in vitro findings to the in vivo context.[1][2][29][30][31]
Conclusion
This guide provides a comprehensive framework for investigating the metabolism of Methyl [amino(methylsulfanyl)methyl]carbamate through a comparative analysis of in vivo and in vitro methodologies. By leveraging data from structurally similar compounds, we can predict the primary metabolic pathways to be hydrolysis of the carbamate ester and oxidation of the thioether moiety. The detailed experimental protocols provided herein offer a practical starting point for researchers to generate robust and reliable data. Ultimately, a well-designed and integrated approach, combining both in vivo and in vitro studies, is crucial for a complete understanding of the metabolic fate of this and other novel chemical entities.
References
Methomyl (EHC 178, 1996). (1996). International Programme on Chemical Safety.
Review of Aldicarb - Final Report. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
Methomyl (094). (n.d.).
Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides. (1991). International Agency for Research on Cancer. NCBI Bookshelf.
Usmani, K. A., et al. (2004). In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. Drug Metabolism and Disposition, 32(3), 333-339.
Aldicarb (117) Explanation. (n.d.).
Toxicological profile of Methomyl and its deuter
The oxidative metabolism of aldicarb in pigs: in vivo-in vitro comparison. (1995). Veterinary and Human Toxicology, 37(5), 409-413.
In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily. (2004). Semantic Scholar.
Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. (2023). Critical Reviews in Environmental Science and Technology, 53(15), 1735-1756.
Methomyl (Pesticide residues in food: 1986 evaluations Part II Toxicology). (1986). International Programme on Chemical Safety.
In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. (n.d.). Thermo Fisher Scientific - JP.
Harvey Jr, J., Jelinek, A. G., & Sherman, H. (1973). Metabolism of methomyl in the rat. Journal of Agricultural and Food Chemistry, 21(5), 769–775.
Aldicarb Poisoning: A Case Report with Prolonged Cholinesterase Inhibition and Improvement After Pralidoxime Therapy. (1994). Journal of Toxicology: Clinical Toxicology, 32(2), 181-189.
Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. (2023). Toxics, 11(8), 668.
Aldicarb in Drinking-water. (2003).
Safety Testing of Drug Metabolites Guidance for Industry. (2016). U.S.
Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). U.S.
Cytochrome P450 enzymes catalyzed the sulfoxidation of thioethers. (2019).
Aldicarb (EHC 121, 1991). (1991). International Programme on Chemical Safety.
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
VICH GL56 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing species: study design recommendations for residue studies in honey for establishing MRLs and withdrawal periods - Scientific guideline. (2018). European Medicines Agency.
VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline. (2015). European Medicines Agency.
VICH GL46 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: metabolism study to determine the quantity and identify the nature of residues - Scientific guideline. (2011). European Medicines Agency.
Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. (2022). International Journal of Molecular Sciences, 24(1), 433.
Hep
Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). BD Biosciences.
VICH GL48: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals - Marker-residue-depletion studies to establish product withdrawal periods. (2011). European Medicines Agency.
Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino] - PubMed. (2008). Chemical Research in Toxicology, 21(8), 1614-1626.
Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters. (1985). Journal of Pharmaceutical Sciences, 74(9), 988-992.
Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. (2022). MDPI.
Combined toxicity, rat: No data gap, possible adverse effect (chronic, no tumors) Chronic toxicity, dog. (n.d.). Californians for Pesticide Reform.
Glucose Production Assay in Primary Mouse Hepatocytes. (2012). Bio-protocol, 2(21), e284.
Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic Acid (4-Trifluoromethoxy-phenyl)-amide to an Electrophilic Intermediate. (2008). Chemical Research in Toxicology, 21(8), 1614-1626.
Esterases – Knowledge and References. (n.d.). Taylor & Francis.
Safety Testing of Drug Metabolites. (2020). U.S.
Alterations of blood indices associated with low-dose administration of methomyl insecticide for short times to albino rats. (2015).
In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. (1999). U.S.
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S.
Metabolism and Residue Kinetics - Guidelines. (n.d.). VICH.
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
In vitro comparative metabolism studies to identify metabolites using hepatocytes. (2018). European Food Safety Authority.
A Comprehensive Guide to the Safe Disposal of Methyl [amino(methylsulfanyl)methyl]carbamate
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, from procurement to disposal. Methyl [amino(methylsulfanyl)methyl]carba...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, from procurement to disposal. Methyl [amino(methylsulfanyl)methyl]carbamate, a compound utilized in specialized research and development, requires meticulous handling and disposal due to its specific chemical properties and associated hazards. This guide provides a procedural framework grounded in established safety protocols to ensure the safe and compliant disposal of this substance, thereby protecting laboratory personnel and the environment.
The causality behind these rigorous procedures is rooted in the compound's toxicological profile and its classification as a carbamate. Carbamates, as a class, are known for their biological activity, and their improper disposal can pose significant risks. This guide offers a self-validating system of protocols designed to mitigate these risks effectively.
Hazard Identification and Risk Assessment
Before handling or disposing of Methyl [amino(methylsulfanyl)methyl]carbamate, a thorough understanding of its hazards is paramount. The compound is suspected of causing cancer and causes serious eye irritation.[1][2] The primary risks involve exposure through inhalation of dust, eye contact, and skin contact.
A summary of key hazard information is presented below.
P201 & P202: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P308+P313: IF exposed or concerned: Get medical advice/attention. P501: Dispose of contents/container to an approved waste disposal plant.
Incompatible with strong acids, bases, and oxidizing agents.[3]
Personnel Protection and Engineering Controls
To mitigate the risks identified, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
Engineering Controls : All handling and disposal procedures involving the solid compound or concentrated solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[4] An eyewash station and safety shower must be readily accessible.[4]
Personal Protective Equipment (PPE) :
Eye Protection : Chemical safety goggles or a full-face shield are required.[5]
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.[6][7]
Body Protection : A lab coat or chemical-resistant apron must be worn. Ensure shoes are closed-toe.[6]
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[5]
Spill and Emergency Procedures
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Small Spill (Solid) Protocol:
Secure the Area : Alert colleagues and restrict access to the spill area. Ensure the area is well-ventilated, keeping the fume hood running if the spill is contained within it.[4]
Don PPE : Wear the appropriate PPE as described in Section 2.[4]
Contain and Clean : Gently dampen the solid material with water to prevent dust from becoming airborne.[3][4]
Collect Material : Carefully scoop the dampened material into a clearly labeled, sealable container for hazardous waste.[3][4] Use absorbent paper dampened with water to wipe the spill area, placing the used paper in the same waste container.[3]
Decontaminate : Wash the affected surface with a soap and water solution.[3][4] Due to the methylsulfanyl moiety, which is a thiol derivative, consider a final rinse of the area within the fume hood with a dilute bleach solution to oxidize any odorous residues.[8]
Dispose : Seal the waste container and manage it as hazardous waste according to the disposal procedures in Section 4.[4]
Disposal Pathway: A Hierarchical Approach
The proper disposal of Methyl [amino(methylsulfanyl)methyl]carbamate follows a strict protocol that prioritizes safety and regulatory compliance. The following diagram illustrates the decision-making process for managing this chemical waste.
Caption: Decision workflow for the safe disposal of carbamate waste.
Step 1: Segregation and Collection
All waste containing Methyl [amino(methylsulfanyl)methyl]carbamate, including the pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, pipette tips), must be collected as hazardous waste.[4]
Container : Use a designated, leak-proof, and sealable container clearly labeled "Hazardous Waste" and listing the chemical name.
Segregation : Do not mix this waste with other waste streams to avoid incompatible chemical reactions.
Step 2: In-Lab Decontamination via Alkaline Hydrolysis (Optional)
For aqueous waste streams, chemical decontamination before final disposal is a best practice. Carbamate pesticides are susceptible to rapid hydrolysis in strongly alkaline media, which cleaves the carbamate ester linkage and significantly reduces their toxicity.[9]
Protocol for Alkaline Hydrolysis:
This procedure must be performed in a chemical fume hood with appropriate PPE.
Preparation : For each 100 mL of aqueous waste, prepare a 10% sodium hydroxide (NaOH) solution.
Reaction : Slowly add the 10% NaOH solution to the carbamate waste while stirring. The goal is to raise the pH to >12.
Causality : The high pH facilitates the nucleophilic attack of hydroxide ions on the carbonyl carbon of the carbamate group, leading to hydrolysis. This breaks the compound down into less toxic components.
Duration : Allow the reaction to proceed at room temperature for a minimum of 24 hours to ensure complete degradation.[9]
Neutralization : After the reaction period, carefully neutralize the solution to a pH between 6 and 8 by slowly adding a suitable acid (e.g., 1M hydrochloric acid). Monitor the pH closely.
Collection : Transfer the neutralized solution to a new, clearly labeled hazardous waste container for final disposal.
Step 3: Final Disposal
Whether decontaminated in-lab or not, the final disposal of all waste containing Methyl [amino(methylsulfanyl)methyl]carbamate must be handled by a licensed hazardous waste disposal facility.[4]
Method : The universally accepted and most effective method for the final destruction of carbamate waste is high-temperature incineration.[4][9]
Compliance : Ensure that all disposal activities comply with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]
Management of Contaminated Containers
Empty containers that once held Methyl [amino(methylsulfanyl)methyl]carbamate must be treated as hazardous waste unless properly decontaminated.
Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., methanol or acetone). Collect the rinsate as hazardous waste.
Disposal : After decontamination, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policies. Handle uncleaned containers in the same manner as the product itself.[4]
By adhering to this comprehensive guide, researchers can ensure that the disposal of Methyl [amino(methylsulfanyl)methyl]carbamate is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust in laboratory operations.
References
SAFETY DATA SHEET, Methyl Carbamate. (2025, November 6). MilliporeSigma.
Decontamination of Pesticides. Food and Agriculture Organization of the United Nations (FAO).
Carbamate Pesticides Standard - Safety Data Sheet. (2024, August 23). AccuStandard.
Methyl carbamate - Safety Data Sheet. Carl Roth.
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency.
Personal protective equipment for handling Methyl [amino(methylsulfanyl)methyl]carbamate
In the advanced synthesis of benzimidazole-based anthelmintics and agrochemicals, few reagents are as critical—or demand as much operational respect—as Methyl [amino(methylsulfanyl)methyl]carbamate , commonly referred to...
Author: BenchChem Technical Support Team. Date: April 2026
In the advanced synthesis of benzimidazole-based anthelmintics and agrochemicals, few reagents are as critical—or demand as much operational respect—as Methyl [amino(methylsulfanyl)methyl]carbamate , commonly referred to as MTIC[1]. As a key cyclization intermediate in the production of drugs like mebendazole and carbendazim[2], MTIC presents a unique dual-hazard profile.
While the compound itself is a solid organosulfur carbamate requiring standard particulate handling, its chemical reactivity dictates a much stricter safety paradigm. Under basic hydrolysis or thermal stress during cyclization, MTIC derivatives (acting as S-methylisothiourea precursors) rapidly decompose to release methanethiol (methyl mercaptan, CH₃SH) [3][4]. Methanethiol is a highly toxic, extremely malodorous gas that induces olfactory fatigue, meaning laboratory personnel can quickly lose the ability to detect it at lethal concentrations.
To ensure scientific integrity and absolute safety, this guide provides a self-validating, step-by-step operational framework for handling MTIC, bridging the gap between chemical causality and protective logistics.
Part 1: The Causality of Hazard and PPE Selection
Standard laboratory personal protective equipment (PPE) is insufficient for handling MTIC due to the penetrative nature of organosulfur compounds and the risk of toxic off-gassing. Every piece of PPE must be selected based on the specific chemical mechanism of the hazard[5].
Table 1: Hazard Profile and Causal PPE Mapping
Hazard Vector
Causality / Chemical Mechanism
Required PPE & Specifications
Dermal Exposure
Organosulfur carbamates can penetrate standard latex, acting as skin sensitizers and potential cholinesterase inhibitors.
Respirator: Full-face Powered Air-Purifying Respirator (PAPR) with Organic Vapor/Acid Gas (OV/AG) cartridges for scale-up.
Ocular Exposure
Corrosive dust and reactive intermediates cause irreversible corneal damage.
Eyes: Indirect-vented chemical splash goggles + polycarbonate face shield.
Part 2: Operational Logistics & Handling Protocol
To prevent exposure, the experimental workflow must be designed as a closed, self-validating system. The following protocol outlines the safe handling of MTIC during a standard cyclization reaction.
Workflow for MTIC handling during benzimidazole synthesis, highlighting methanethiol off-gas management.
Step-by-Step Reaction Setup Methodology
Engineering Control Verification: Before opening the MTIC container, validate that the fume hood maintains a face velocity of ≥0.5 m/s.
Scrubber Activation (Critical): Connect the reaction vessel's condenser exhaust to an alkaline scrubber containing a 5% Sodium Hypochlorite (NaOCl) and 1M NaOH solution. Causality: The bleach oxidizes the volatile methanethiol off-gas into inert, water-soluble methanesulfonates, preventing environmental release.
PPE Seal Check: Don the prescribed PAPR or N100 half-mask. Perform a positive and negative pressure seal check. Self-Validation: If any airflow is detected around the mask edges, readjust the straps before proceeding.
Weighing and Transfer: Weigh the MTIC powder using a static-dissipative spatula. Transfer the solid directly into the reaction flask and immediately seal it with a septum.
Inert Gas Purging: Purge the reaction vessel with Nitrogen (N₂) or Argon. This prevents oxidative side-reactions and safely sweeps any generated methanethiol directly into the active scrubber system.
Post-Reaction Quenching: Upon reaction completion, do not immediately open the vessel. Inject a 10% aqueous bleach solution directly into the reaction mixture via syringe to quench residual unreacted MTIC.
Part 3: Spill Response & Decontamination Plan
In the event of an MTIC spill, the primary risk transitions rapidly from particulate exposure to inhalation toxicity if the powder contacts water or basic solvents.
Decision tree for MTIC spill response, dictating containment and oxidative decontamination steps.
Step-by-Step Spill Cleanup Methodology
Immediate Assessment: Determine the spill volume. If the spill exceeds 50g and is outside a ventilated area, evacuate the laboratory immediately and contact Hazmat.
Dry Containment: For minor spills inside the hood, cover the MTIC powder with an inert, dry absorbent such as vermiculite or dry sand. Causality: This suppresses dust generation and prevents ambient moisture from initiating hydrolysis.
Oxidative Decontamination: Working from the perimeter inward, carefully spray the covered spill with a 5% NaOCl (bleach) solution. Self-Validation: The sharp, cabbage-like odor of methanethiol will rapidly dissipate and be replaced by a mild chlorine odor, confirming the successful oxidation of the S-methyl groups.
Mechanical Collection: Using non-sparking, plastic tools, scoop the oxidized slurry into a high-density polyethylene (HDPE) hazardous waste container. Do not use metal tools, as organosulfur compounds can aggressively pit certain metals.
Final Neutralization: Wash the spill surface with a mild detergent and water. Use pH indicator strips to verify the surface has returned to a neutral pH (7.0) before resuming normal operations.